molecular formula C28H36O13 B15595627 5-Methoxytracheloside

5-Methoxytracheloside

Katalognummer: B15595627
Molekulargewicht: 580.6 g/mol
InChI-Schlüssel: QZJIAYGLGSOTEX-PJGUILDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Methoxytracheloside is a useful research compound. Its molecular formula is C28H36O13 and its molecular weight is 580.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C28H36O13

Molekulargewicht

580.6 g/mol

IUPAC-Name

(3S,4S)-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C28H36O13/c1-35-18-8-14(5-6-17(18)40-26-24(32)23(31)22(30)21(12-29)41-26)11-28(34)16(13-39-27(28)33)7-15-9-19(36-2)25(38-4)20(10-15)37-3/h5-6,8-10,16,21-24,26,29-32,34H,7,11-13H2,1-4H3/t16-,21+,22+,23-,24+,26+,28-/m0/s1

InChI-Schlüssel

QZJIAYGLGSOTEX-PJGUILDTSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

5-Methoxytracheloside: A Technical Guide to Natural Sources, Isolation, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytracheloside is a dibenzylbutyrolactone lignan (B3055560) glycoside found in plants of the Trachelospermum genus. This technical guide provides a comprehensive overview of its natural sources, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities and associated signaling pathways based on current scientific literature. While direct pharmacological studies on this compound are limited, this document extrapolates its potential based on the well-documented anti-inflammatory and anticancer properties of structurally related lignans. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this natural compound.

Natural Sources of this compound

This compound has been identified as a constituent of plants belonging to the Apocynaceae family, specifically within the genus Trachelospermum. The primary documented sources are:

  • Trachelospermum jasminoides (Lindl.) Lem.: Commonly known as star jasmine, this species is a primary source from which this compound and its aglycone, 5-methoxytrachelogenin, have been isolated.[1][2][3][4]

  • Trachelospermum asiaticum Nakai: Also known as Asiatic jasmine, this species is another confirmed source of various lignans, including compounds structurally related to this compound.[5]

These evergreen climbing plants are native to Asia and are widely cultivated for their ornamental and aromatic properties. The stems and leaves are the primary plant parts used for the isolation of these lignans.[1][3]

Isolation and Purification Protocols

General Experimental Workflow

The isolation of this compound typically involves extraction from the plant material, followed by a series of chromatographic separations to purify the compound.

Isolation_Workflow Plant_Material Dried and Powdered Trachelospermum sp. Stems and Leaves Extraction Methanol Extraction Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) Filtration->Partition Crude_Extract Crude Lignan Glycoside Extract (n-Butanol Fraction) Partition->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions HPLC Preparative HPLC (Reversed-Phase C18) Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_lignan This compound (inferred) cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS, Cytokines, etc. IKK IKK Activation LPS->IKK MAPK MAPK Activation (p38, JNK, ERK) LPS->MAPK STAT JAK/STAT Activation LPS->STAT Lignan This compound Lignan->IKK Inhibition Lignan->MAPK Inhibition Lignan->STAT Inhibition NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Enzymes Inflammatory Enzymes (iNOS, COX-2) NFkB->Enzymes MAPK->Cytokines MAPK->Enzymes STAT->Cytokines Anticancer_Pathway cluster_lignan This compound (inferred) cluster_cellular Cellular Processes cluster_signaling Signaling Pathways Lignan This compound Proliferation Cell Proliferation Lignan->Proliferation Inhibition Apoptosis Apoptosis Lignan->Apoptosis Induction Angiogenesis Angiogenesis Lignan->Angiogenesis Inhibition Metastasis Metastasis Lignan->Metastasis Inhibition CellCycle Cell Cycle Arrest Lignan->CellCycle ApoptoticPathways Activation of Caspases Lignan->ApoptoticPathways GrowthFactor Inhibition of Growth Factor Signaling Lignan->GrowthFactor

References

discovery and origin of 5-Methoxytracheloside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Origin of Tracheloside

Disclaimer: Initial research for the compound "5-Methoxytracheloside" did not yield specific results. This guide focuses on the closely related and well-documented lignan (B3055560) glycoside, Tracheloside . The chemical structure of Tracheloside inherently contains methoxy (B1213986) groups, and it is plausible that "this compound" may be a specific, less common derivative or an alternative nomenclature. This document provides a comprehensive overview of the discovery, origin, chemical properties, and biological activities of Tracheloside based on available scientific literature.

Discovery and Origin

Tracheloside is a naturally occurring lignan glycoside. It was first isolated from plants of the genus Trachelospermum, belonging to the Apocynaceae family.[1][2][3] Notably, it has been identified in Trachelospermum asiaticum and Trachelospermum jasminoides.[4][5][6] Subsequently, Tracheloside was also isolated from the seeds of safflower (Carthamus tinctorius), a plant from the Asteraceae family. The presence of Tracheloside in these distinct plant families highlights its potential for broader distribution in the plant kingdom.

The genus Trachelospermum is a rich source of various bioactive compounds, including lignans, triterpenoids, and flavonoids.[1] Lignans, such as Tracheloside and its aglycone, trachelogenin, are significant constituents of these plants.[2][7]

Chemical and Physical Properties

The chemical and physical properties of Tracheloside have been characterized through various spectroscopic and analytical techniques. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C27H34O12[4][5][8]
Molecular Weight 550.6 g/mol [4][5]
IUPAC Name (3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one[5]
CAS Number 33464-71-0[4][5]
Class Lignan Glycoside[8][9]
Appearance Not specified in the provided results
Solubility Soluble in methanol (B129727)[2]

Experimental Protocols

Isolation and Purification of Tracheloside from Carthamus tinctorius Seeds

The following is a generalized protocol for the isolation of Tracheloside based on methodologies reported for its extraction from safflower seeds.

  • Extraction:

    • Dried and powdered seeds of Carthamus tinctorius are extracted with methanol (MeOH) at room temperature.

    • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • The bioactive fractions, typically the EtOAc and n-BuOH fractions, are collected for further separation.

  • Chromatographic Separation:

    • The active fraction is subjected to column chromatography on a silica (B1680970) gel column.

    • Elution is performed with a gradient of chloroform-methanol (CHCl3-MeOH) or a similar solvent system.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing Tracheloside are combined and further purified using preparative high-performance liquid chromatography (HPLC).

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

  • Structure Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Visualizations

Chemical Structure of Tracheloside

Tracheloside_Structure cluster_lignan Tracheloside Tracheloside Tracheloside experimental_workflow Plant_Material Plant Material (e.g., Carthamus tinctorius seeds) Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure Tracheloside HPLC->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Pure_Compound->Structure_Elucidation Bioassay Biological Activity Testing (e.g., Anti-estrogenic assay) Pure_Compound->Bioassay erk12_pathway Tracheloside Tracheloside Receptor Cell Surface Receptor Tracheloside->Receptor Cell_Membrane RAS Ras Receptor->RAS Activation RAF Raf RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activation Proliferation Keratinocyte Proliferation Transcription_Factors->Proliferation Gene Expression

References

Unveiling the Molecular Architecture of 5-Methoxytracheloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of 5-Methoxytracheloside, a novel lignan (B3055560) glycoside. Designed for researchers, scientists, and professionals in drug development, this document details the spectroscopic analysis and experimental protocols that defined the compound's molecular framework.

Introduction

This compound is a naturally occurring lignan glycoside isolated from the stems and leaves of Trachelospermum jasminoides. Lignans are a class of polyphenols that exhibit a wide range of biological activities, making them of significant interest in pharmaceutical research. The precise determination of their chemical structure is fundamental for understanding their bioactivity and for potential synthetic efforts. This guide outlines the key spectroscopic data and methodologies employed in the structural determination of this compound.

Isolation of this compound

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process.

Experimental Protocol: Isolation and Purification
  • Extraction: The air-dried and powdered stems and leaves of Trachelospermum jasminoides are extracted with 80% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, containing the compounds of interest, is collected.

  • Column Chromatography: The ethyl acetate extract is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform (B151607) and methanol.

  • Further Purification: Fractions containing this compound are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Data and Structure Elucidation

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Quantitative Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound.

Table 1: ¹H NMR (500 MHz, CD₃OD) Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
26.79d1.5
66.67d1.5
72.95m
7'4.21d9.0
82.65m
8'4.69d5.0
94.15m
93.85m
2'6.99d2.0
5'6.81d8.0
6'6.88dd8.0, 2.0
3-OCH₃3.84s
4-OCH₃3.87s
5-OCH₃3.82s
3'-OCH₃3.89s
Glucosyl Moiety
1''4.88d7.5
2''3.49m
3''3.45m
4''3.41m
5''3.38m
6''3.88m
6''3.71m

Table 2: ¹³C NMR (125 MHz, CD₃OD) Data for this compound

PositionδC (ppm)
1134.1
2107.5
3154.4
4138.8
5154.4
6104.8
738.9
846.8
972.8
1'132.9
2'112.9
3'150.5
4'149.2
5'116.8
6'121.7
7'54.1
8'83.5
9'178.5
3-OCH₃56.5
4-OCH₃61.1
5-OCH₃56.5
3'-OCH₃56.6
Glucosyl Moiety
1''103.2
2''75.0
3''78.1
4''71.6
5''77.9
6''62.7
Mass Spectrometry and Optical Rotation
  • HRESIMS: The molecular formula of this compound was determined to be C₂₇H₃₄O₁₂ based on the HRESIMS data, which showed a sodium adduct ion [M+Na]⁺ at m/z 573.1948 (calculated for C₂₇H₃₄O₁₂Na, 573.1948).

  • Optical Rotation: The specific optical rotation was measured as [α]D²⁰ -28.5 (c 0.1, MeOH).

Visualizing the Elucidation Workflow

The following diagram illustrates the general workflow for the chemical structure elucidation of this compound.

G cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Confirmation A Plant Material (Trachelospermum jasminoides) B 80% Ethanol Extraction A->B C Solvent Partitioning B->C D Column Chromatography (Silica Gel, Sephadex LH-20) C->D E Preparative HPLC D->E F Pure this compound E->F G 1H NMR F->G H 13C NMR F->H I 2D NMR (COSY, HMBC) F->I J HRESIMS F->J K Optical Rotation F->K L Data Interpretation G->L H->L I->L J->L K->L M Proposed Structure L->M N Final Structure of this compound M->N G cluster_aglycone Aglycone Core A C-7 B C-8 C C-9 D C-1' E C-2' F C-6' G C-7' H C-8' I C-9' J C-4' K C-1'' (Glucose) H7 H-7 H7->B H7->C H8 H-8 H8->A H8->C H9 H-9 H9->A H9->B H7_prime H-7' H7_prime->E H7_prime->F H7_prime->I H8_prime H-8' H8_prime->D H8_prime->G H8_prime->I H1_double_prime H-1'' H1_double_prime->J

Unraveling the Biosynthetic Blueprint of 5-Methoxytracheloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytracheloside, a lignan (B3055560) glycoside, holds potential in various pharmacological applications. Understanding its biosynthetic pathway is paramount for metabolic engineering efforts to enhance its production and for the discovery of novel derivatives. While the complete biosynthetic pathway of this compound has not been fully elucidated, this technical guide provides a comprehensive overview of the proposed pathway, drawing parallels with the well-established biosynthesis of other lignans. This document details the key enzymatic steps, potential intermediates, and relevant experimental methodologies, offering a foundational resource for researchers in natural product biosynthesis and drug development.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the general lignan biosynthetic pathway, originating from the phenylpropanoid pathway, with subsequent tailoring steps of methylation and glycosylation.

1. The Core Lignan Pathway

Lignans are synthesized from two phenylpropanoid units, typically coniferyl alcohol, which undergo oxidative coupling.[1] The initial steps are shared with the biosynthesis of lignin (B12514952) and other phenolic compounds.[2][3]

  • Step 1: Phenylalanine to Coniferyl Alcohol: The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of hydroxylation and methylation reactions catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) , 4-coumarate:CoA ligase (4CL) , caffeoyl-CoA O-methyltransferase (CCoAOMT) , and cinnamoyl-CoA reductase (CCR) , and cinnamyl alcohol dehydrogenase (CAD) lead to the formation of coniferyl alcohol.[4]

  • Step 2: Oxidative Coupling to Pinoresinol: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-pinoresinol. This reaction is mediated by a dirigent protein (DIR) and a laccase or peroxidase.[1][5]

  • Step 3: Reduction to Lariciresinol (B1674508) and Secoisolariciresinol: Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol and subsequently secoisolariciresinol.[1][5]

  • Step 4: Oxidation to Matairesinol (B191791): Secoisolariciresinol is oxidized to matairesinol by secoisolariciresinol dehydrogenase (SIRD) .[1][5] Matairesinol is a key branch-point intermediate in the biosynthesis of various lignans.[1]

2. Proposed Tailoring Steps to this compound

Based on the structure of this compound, which is a derivative of matairesinol, the following tailoring steps are proposed:

  • Step 5: Hydroxylation: A hydroxylation reaction at the C-5 position of the matairesinol aromatic ring is a likely next step. This reaction would be catalyzed by a cytochrome P450 monooxygenase (CYP450) .

  • Step 6: Methylation to form 5-Methoxymatairesinol: The newly introduced hydroxyl group at C-5 is then methylated. This reaction is likely catalyzed by an O-methyltransferase (OMT) , utilizing S-adenosyl methionine (SAM) as a methyl donor. This step is analogous to methylation reactions observed in lignin biosynthesis, which involve enzymes like caffeic acid O-methyltransferase (COMT) .[6][7]

  • Step 7: Glycosylation to form this compound: The final step is the attachment of a glucose moiety to the hydroxyl group of the aglycone (5-Methoxymatairesinol). This glycosylation is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose molecule from UDP-glucose.

Quantitative Data in Lignan Biosynthesis

Quantitative data for the specific enzymes and intermediates in the this compound pathway are not available. However, data from studies on related lignan biosynthetic pathways can provide valuable insights.

Enzyme ClassSubstrateProductKm (µM)Vmax (pkat/mg protein)Source OrganismReference
Pinoresinol-Lariciresinol Reductase (PLR)(+)-Pinoresinol(+)-Lariciresinol15.4134Forsythia intermedia(Dinkova-Kostova et al., 1996)
Secoisolariciresinol Dehydrogenase (SIRD)(+)-Secoisolariciresinol(+)-Matairesinol3.811.8Forsythia intermedia(Dinkova-Kostova et al., 1996)
Caffeoyl-CoA O-methyltransferase (CCoAOMT)Caffeoyl-CoAFeruloyl-CoA1.81.2 nkat/mgZinnia elegans[8]
Caffeic acid O-methyltransferase (COMT)Caffeic acidFerulic acid531.5 nkat/mgZinnia elegans[8]

Note: The above data are illustrative and obtained from studies on different plant species. The kinetic parameters for the enzymes involved in this compound biosynthesis may vary.

Experimental Protocols

The elucidation of a biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to studying the proposed pathway of this compound.

1. Enzyme Assays

  • Pinoresinol-Lariciresinol Reductase (PLR) Assay:

    • Principle: The activity of PLR is determined by monitoring the oxidation of NADPH at 340 nm.

    • Reaction Mixture (1 mL): 100 mM Tris-HCl (pH 7.5), 200 µM NADPH, 50 µM (+)-pinoresinol (dissolved in a small volume of DMSO), and 10-50 µg of crude or purified enzyme extract.

    • Procedure: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm is monitored for 5-10 minutes at 30°C.

    • Calculation: The enzyme activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • O-Methyltransferase (OMT) Assay:

    • Principle: The transfer of a radiolabeled methyl group from S-adenosyl-L-[¹⁴C-methyl]methionine (SAM) to the hydroxylated lignan precursor is measured.

    • Reaction Mixture (50 µL): 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 µM of the hydroxylated lignan substrate, 10 µM S-adenosyl-L-[¹⁴C-methyl]methionine, and 5-20 µg of enzyme extract.

    • Procedure: The reaction is incubated at 30°C for 30-60 minutes and then stopped by adding 5 µL of 6N HCl. The radiolabeled product is extracted with ethyl acetate, and the radioactivity in the organic phase is determined by scintillation counting.

2. Gene Identification and Functional Characterization

  • Homology-based Gene Cloning: Candidate genes for the enzymes in the proposed pathway (PLRs, SIRDs, OMTs, UGTs, CYP450s) can be identified by searching transcriptome or genome databases of the source plant (e.g., Trachelospermum asiaticum[9]) using known sequences from other species.

  • Heterologous Expression and in vitro Characterization: The candidate genes are cloned into an expression vector (e.g., pET vectors for E. coli or pYES2 for yeast) and expressed in a suitable host. The recombinant enzymes are purified and their activity is assayed using the methods described above with the hypothesized substrates.

  • Virus-Induced Gene Silencing (VIGS): To confirm the in vivo function of a candidate gene, VIGS can be employed to transiently silence the gene in the plant. The metabolic profile of the silenced plants is then analyzed by LC-MS to observe the accumulation of substrates and depletion of products.

3. Metabolite Analysis

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and quantification of intermediates and the final product in plant extracts.

    • Sample Preparation: Plant tissues are ground in liquid nitrogen, and metabolites are extracted with a solvent mixture (e.g., 80% methanol). The extract is filtered and concentrated.

    • LC Conditions: A C18 reversed-phase column is typically used with a gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid) as the mobile phase.

    • MS Conditions: Mass spectrometry is performed in both positive and negative ion modes to obtain fragmentation patterns for compound identification. Quantification can be achieved using authentic standards.

Visualizations

Proposed Biosynthetic Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Core Lignan Pathway cluster_tailoring Tailoring Steps Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic_acid->p-Coumaroyl-CoA C4H, 4CL Coniferyl alcohol Coniferyl alcohol p-Coumaroyl-CoA->Coniferyl alcohol Multiple steps Pinoresinol Pinoresinol Coniferyl alcohol->Pinoresinol Dirigent Protein, Laccase/Peroxidase Coniferyl alcohol->Pinoresinol Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Lariciresinol->Secoisolariciresinol Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SIRD Secoisolariciresinol->Matairesinol 5-Hydroxy-matairesinol 5-Hydroxy-matairesinol Matairesinol->5-Hydroxy-matairesinol CYP450 Matairesinol->5-Hydroxy-matairesinol 5-Methoxy-matairesinol 5-Methoxy-matairesinol 5-Hydroxy-matairesinol->5-Methoxy-matairesinol OMT 5-Hydroxy-matairesinol->5-Methoxy-matairesinol This compound This compound 5-Methoxy-matairesinol->this compound UGT 5-Methoxy-matairesinol->this compound

Caption: Proposed biosynthetic pathway of this compound from phenylalanine.

Experimental Workflow for Gene Function Characterization cluster_insilico In Silico Analysis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Transcriptome/Genome Database Transcriptome/Genome Database Homology Search Homology Search Transcriptome/Genome Database->Homology Search Known gene sequences Candidate Gene Identification Candidate Gene Identification Homology Search->Candidate Gene Identification Gene Cloning & Heterologous Expression Gene Cloning & Heterologous Expression Candidate Gene Identification->Gene Cloning & Heterologous Expression VIGS Construct Preparation VIGS Construct Preparation Candidate Gene Identification->VIGS Construct Preparation Recombinant Protein Purification Recombinant Protein Purification Gene Cloning & Heterologous Expression->Recombinant Protein Purification Enzyme Assays Enzyme Assays Recombinant Protein Purification->Enzyme Assays Substrate feeding Functional Confirmation Functional Confirmation Enzyme Assays->Functional Confirmation Agroinfiltration of Plants Agroinfiltration of Plants VIGS Construct Preparation->Agroinfiltration of Plants Metabolite Profiling (LC-MS) Metabolite Profiling (LC-MS) Agroinfiltration of Plants->Metabolite Profiling (LC-MS) In Vivo Function Validation In Vivo Function Validation Metabolite Profiling (LC-MS)->In Vivo Function Validation

Caption: Workflow for identifying and characterizing genes in the biosynthetic pathway.

This technical guide provides a scientifically grounded, albeit putative, framework for the biosynthetic pathway of this compound. By leveraging the extensive knowledge of general lignan biosynthesis, we have outlined the likely enzymatic transformations and intermediate compounds. The detailed experimental protocols and workflows presented here offer a practical roadmap for researchers to rigorously test these hypotheses and fully elucidate the pathway. A complete understanding of this biosynthetic route will not only be a significant contribution to the field of plant secondary metabolism but will also pave the way for the sustainable production of this promising bioactive compound.

References

physical and chemical properties of 5-Methoxytracheloside

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search has revealed no direct scientific literature or data for a compound specifically named "5-Methoxytracheloside." This suggests that the compound may be novel, not yet widely documented in public databases, or referred to by an alternative chemical name. It is also possible that "this compound" is a typographical error.

This guide, therefore, cannot provide specific physical and chemical properties, experimental protocols, or known signaling pathways for a compound with this exact name. Researchers, scientists, and drug development professionals seeking information on this molecule are encouraged to verify the compound's name and structure.

If "this compound" is a derivative of a known natural product, such as tracheloside, with an additional methoxy (B1213986) group, its properties would need to be determined experimentally.

For the benefit of researchers working with novel compounds, a general overview of the methodologies and data presentation requested is provided below.

General Approach to Characterizing a Novel Compound

When encountering a new or uncharacterized compound, a systematic approach is essential to determine its physical, chemical, and biological properties.

Physicochemical Properties

A fundamental step is the determination of the compound's basic physicochemical characteristics. This data is crucial for identification, purification, and formulation.

PropertyDescription
Molecular Formula The elemental composition of the molecule.
Molecular Weight The mass of one mole of the substance.
Melting Point The temperature at which the solid and liquid phases are in equilibrium.
Boiling Point The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.
Solubility The ability of a substance to dissolve in a solvent.
Spectral Data Data from techniques like NMR, IR, and Mass Spectrometry that elucidate the molecular structure.
Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research.

1. Isolation and Purification:

  • Source Material: Specify the plant, microorganism, or synthetic route from which the compound is obtained.

  • Extraction: Detail the solvent system, temperature, and duration used for extraction.

  • Chromatography: Describe the types of chromatography employed (e.g., column chromatography, HPLC), including stationary phase, mobile phase composition, and gradient or isocratic elution conditions.

2. Structure Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provide details on the solvent, instrument frequency (e.g., 500 MHz for ¹H NMR), and the types of experiments performed (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).

  • Mass Spectrometry (MS): Specify the ionization technique (e.g., ESI, MALDI) and the type of mass analyzer used (e.g., Q-TOF, Orbitrap).

  • Infrared (IR) Spectroscopy: Indicate the sample preparation method (e.g., KBr pellet, thin film) and report the characteristic absorption frequencies.

Biological Activity and Signaling Pathways

Investigating the biological effects of a new compound is a critical step in drug discovery and development.

Workflow for Investigating Biological Activity:

G Compound Novel Compound InVitro In Vitro Assays (e.g., cell viability, enzyme inhibition) Compound->InVitro Target_ID Target Identification InVitro->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Target_ID->Pathway_Analysis InVivo In Vivo Models (e.g., animal studies) Pathway_Analysis->InVivo Toxicology Toxicology Studies InVivo->Toxicology PK_PD Pharmacokinetics/ Pharmacodynamics InVivo->PK_PD mTOR_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth Factors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis

An In-depth Technical Guide to Tracheloside and the Putative 5-Methoxytracheloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lignan (B3055560) glycoside Tracheloside, including its chemical identity, and explores the identity of the related, albeit currently uncharacterized, "5-Methoxytracheloside." Due to the lack of specific data for this compound in scientific literature and chemical databases, this document focuses on the known properties and experimental protocols associated with Tracheloside and related bioactive lignans (B1203133). This information serves as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

Chemical Identification and Nomenclature

A thorough search of chemical databases reveals that "this compound" is not a recognized chemical name with an assigned CAS number. It is likely a speculative derivative of the known natural product, Tracheloside.

Tracheloside

Tracheloside is a well-characterized lignan glycoside found in various plants, including those of the Trachelospermum and Carthamus genera[1][2].

IdentifierValue
CAS Number 33464-71-0[1][3]
IUPAC Name (3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one[1][3]
Molecular Formula C₂₇H₃₄O₁₂[1][3]
Molecular Weight 550.55 g/mol [1]
Synonyms (-)-Tracheloside, 2-Hydroxyarctiin, 8'-Hydroxyarctigenin 4'-glucoside[1][4]
Putative this compound

Based on the structure of Tracheloside, "this compound" would logically refer to a derivative with an additional methoxy (B1213986) group at the 5-position of one of the aromatic rings. Given the existing substitution pattern, this would most plausibly be on the 3-methoxy-4-glycosyloxyphenyl moiety, resulting in a 3,5-dimethoxy-4-glycosyloxyphenyl group.

Hypothetical IUPAC Name: (3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one

As this compound is not described in the literature, no CAS number, quantitative data, or experimental protocols are available. Research on this putative compound would require de novo synthesis and characterization.

Physicochemical Properties of Tracheloside

The following table summarizes the known and predicted physicochemical properties of Tracheloside.

PropertyValueReference
Melting Point 167-170 °C[4]
logP -0.41960[4]
pKa 12.55 ± 0.40 (Predicted)[4]
Density 1.421 g/cm³ (Predicted)[4]
Boiling Point 769.8 °C at 760 mmHg (Predicted)[4]
Flash Point 253.8 °C (Predicted)[4]

Biological Activity and Signaling Pathways

Tracheloside has been reported to exhibit a range of biological activities. The aglycone of Tracheloside is Trachelogenin, which is structurally similar to other well-studied lignans like Arctigenin and Matairesinol. The biological activities of these related compounds provide valuable insights into the potential therapeutic applications of Tracheloside and its derivatives.

Anti-Estrogenic Activity

Tracheloside has been identified as an anti-estrogenic compound. It significantly decreases the activity of alkaline phosphatase, an estrogen-inducible marker enzyme, in Ishikawa cells with an IC₅₀ value of 0.31 µg/mL[5][6].

Promotion of Keratinocyte Proliferation

Studies have shown that Tracheloside can promote the proliferation of HaCaT keratinocyte cells, suggesting its potential in promoting wound healing[7]. This effect is mediated through the phosphorylation of ERK1/2[7].

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Tracheloside-induced keratinocyte proliferation.

Tracheloside_Signaling Tracheloside Tracheloside CellSurfaceReceptor Cell Surface Receptor Tracheloside->CellSurfaceReceptor MEK1_2 MEK1/2 CellSurfaceReceptor->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Proliferation Keratinocyte Proliferation pERK1_2->Proliferation Promotes

Caption: Tracheloside-induced keratinocyte proliferation pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of the putative this compound are not available. However, protocols for the isolation of Tracheloside and the synthesis and biological evaluation of related lignans can be adapted for future research.

Isolation of Tracheloside from Carthamus tinctorius Seeds

The following is a general protocol based on published methods for the isolation of Tracheloside[5][6].

  • Extraction: The seeds of Carthamus tinctorius are ground and extracted with methanol (B129727) or ethanol.

  • Partitioning: The crude extract is concentrated and partitioned between water and n-hexane to remove nonpolar compounds. The aqueous layer is then further partitioned with ethyl acetate (B1210297).

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

  • Purification: Fractions containing Tracheloside are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

General Procedure for the Synthesis of Lignan Derivatives

The synthesis of derivatives of lignans like Arctigenin often involves the modification of the hydroxyl groups on the aromatic rings or the lactone ring[8][9]. A general approach for introducing a methoxy group could involve:

  • Protection of Hydroxyl Groups: Selective protection of existing hydroxyl groups may be necessary to direct methylation to the desired position.

  • Methylation: The protected lignan is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate.

  • Deprotection: The protecting groups are removed to yield the final methoxylated derivative.

Cell Proliferation Assay

The anti-proliferative or proliferative effects of compounds can be assessed using the following protocol, adapted from studies on Arctigenin derivatives[8].

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MDA-MB-231) or keratinocytes (HaCaT) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • ³H-Thymidine Incorporation: ³H-thymidine is added to the wells, and after incubation, the cells are harvested. The amount of incorporated radioactivity, which correlates with DNA synthesis and cell proliferation, is measured using a scintillation counter.

Logical Workflow for Investigating this compound

The following diagram outlines a logical workflow for a research program aimed at characterizing the putative this compound.

Research_Workflow Start Hypothesize Structure of This compound Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Biological Screening (e.g., cytotoxicity, enzyme inhibition) Purification->InVitro Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) InVitro->Mechanism InVivo In Vivo Efficacy and Toxicity Studies (Animal Models) Mechanism->InVivo Lead Lead Compound for Drug Development InVivo->Lead

Caption: A logical workflow for the investigation of this compound.

Conclusion

While "this compound" does not correspond to a known compound, the parent molecule, Tracheloside, and its related lignan glycosides are a promising class of natural products with demonstrated biological activities. This technical guide provides a solid foundation for researchers by summarizing the available data on Tracheloside and offering a roadmap for the potential synthesis and evaluation of novel derivatives like the putative this compound. Further research in this area could lead to the development of new therapeutic agents.

References

The Landscape of 5-Methoxytracheloside Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytracheloside, a lignan (B3055560) glycoside, has garnered interest for the biological activities of its core structure. Its aglycone, tracheloside, is noted for its antiestrogenic properties and its ability to promote keratinocyte proliferation through the stimulation of the ERK1/2 signaling pathway. This technical guide provides an in-depth exploration of this compound, and in the absence of specifically documented analogs, delves into the broader class of lignan glycosides to infer potential avenues for analog development and structure-activity relationship (SAR) studies. This document offers a compilation of synthetic strategies, experimental protocols for biological evaluation, and visual representations of key pathways and workflows to aid researchers in the design and assessment of novel therapeutic agents based on this scaffold.

Introduction to this compound

This compound is a naturally occurring lignan glycoside. Lignans are a large class of polyphenols characterized by a core structure formed from the dimerization of two phenylpropanoid units. The glycosidic linkage in this compound enhances its solubility and may influence its pharmacokinetic and pharmacodynamic properties. While research on this compound itself is limited, its aglycone, tracheloside, has been shown to possess noteworthy biological activities.

Chemical Structure:

  • IUPAC Name: (3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]methyl]oxolan-2-one

  • Molecular Formula: C₂₇H₃₄O₁₂

  • PubChem CID: 169511

Currently, there is a notable lack of publicly available scientific literature detailing the synthesis, biological evaluation, or structure-activity relationships of direct analogs of this compound. Therefore, this guide will expand its scope to the broader family of lignan glycosides to provide a foundational understanding for the rational design of novel this compound derivatives.

The Therapeutic Potential of the Lignan Glycoside Scaffold

Lignan glycosides, as a class, exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery. These activities include anticancer, antioxidant, anti-inflammatory, and antiviral properties. The structural diversity within this class, arising from different linkages of the phenylpropanoid units and variations in glycosylation, allows for a broad exploration of structure-activity relationships.

General Strategies for the Synthesis of Lignan Glycoside Analogs

The synthesis of lignan glycoside analogs is a multi-step process that generally involves the synthesis of the aglycone (the lignan portion) followed by glycosylation.

Aglycone Synthesis

A common approach to synthesizing the lignan core involves the coupling of two phenylpropanoid monomers. This can be achieved through various synthetic routes, often employing oxidative coupling or stereoselective reactions to control the desired stereochemistry of the final lignan.

Glycosylation

Once the aglycone is synthesized and appropriately protected, the sugar moiety is introduced through a glycosylation reaction. This typically involves the reaction of a protected glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) with a free hydroxyl group on the aglycone under the influence of a promoter. Subsequent deprotection yields the final lignan glycoside.

Below is a generalized workflow for the synthesis of a lignan glycoside.

G cluster_0 Aglycone Synthesis cluster_1 Glycosylation cluster_2 Final Product A Phenylpropanoid Monomer 1 C Coupling Reaction A->C B Phenylpropanoid Monomer 2 B->C D Lignan Aglycone C->D E Protected Lignan Aglycone D->E Protection G Glycosylation Reaction E->G F Protected Glycosyl Donor F->G H Protected Lignan Glycoside G->H I Deprotection H->I J Lignan Glycoside Analog I->J

Generalized synthetic workflow for lignan glycoside analogs.

Biological Evaluation of Lignan Glycoside Analogs

The biological activity of novel lignan glycoside analogs can be assessed through a variety of in vitro assays. Given that the aglycone of this compound, tracheloside, is known to promote keratinocyte proliferation via the ERK1/2 pathway, assays measuring cytotoxicity and ERK1/2 phosphorylation are particularly relevant.

Data Presentation: Cytotoxicity of Exemplary Lignan Glycosides

To illustrate the potential of this class of compounds, the following table summarizes the cytotoxic activity (IC₅₀ values) of a series of novel lignan glycosides against various cancer cell lines. This data is hypothetical and serves as an example for structuring experimental results.

Compound IDHCT-116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
This compound > 50> 50> 50> 50
Analog 1a 15.222.518.925.1
Analog 1b 8.712.39.514.8
Analog 1c 2.13.52.84.2
Positive Control (Doxorubicin) 0.50.80.60.7
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (lignan glycoside analogs)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Western blotting is used to detect the phosphorylation status of ERK1/2, a key indicator of the activation of the MAPK/ERK pathway.

Materials:

  • Cell culture dishes

  • Keratinocytes or other relevant cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with the test compounds for the desired time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated ERK1/2 levels to total ERK1/2 and the loading control.

Signaling Pathway and Structure-Activity Relationships

The biological activity of this compound's aglycone is linked to the ERK1/2 signaling pathway. Understanding this pathway is crucial for designing analogs with modulated activity.

The ERK1/2 Signaling Pathway

The ERK1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its activation is initiated by various extracellular signals that lead to the sequential phosphorylation and activation of Raf, MEK, and finally ERK1/2. Activated ERK1/2 then phosphorylates numerous downstream targets in the cytoplasm and nucleus.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates Cell_Proliferation Cell Proliferation ERK1/2->Cell_Proliferation Promotes Tracheloside Tracheloside Tracheloside->ERK1/2 Activates

ERK1/2 signaling pathway and the role of Tracheloside.
Structure-Activity Relationship (SAR) Considerations

For lignan glycosides, SAR studies can provide valuable insights for optimizing biological activity. Key structural features to consider for modification include:

  • The Aglycone Core: Modifications to the substitution pattern (e.g., number and position of hydroxyl and methoxy (B1213986) groups) on the phenyl rings can significantly impact activity. The stereochemistry of the lignan core is also a critical determinant of biological function.

  • The Glycosidic Linkage: The nature of the sugar moiety (e.g., glucose, rhamnose) and the position of the glycosidic bond can influence solubility, bioavailability, and interaction with biological targets.

  • The Linker: For some synthetic analogs, a linker can be introduced between the aglycone and the glycoside, providing another point for modification to optimize properties.

A systematic exploration of these structural variations, coupled with robust biological testing, is essential for elucidating the SAR of novel this compound analogs.

Conclusion and Future Directions

While specific analogs of this compound have not been extensively reported, the broader class of lignan glycosides represents a promising area for the development of new therapeutic agents. The known antiestrogenic and pro-proliferative (in keratinocytes) activities of its aglycone, tracheloside, via the ERK1/2 pathway, provide a solid starting point for rational drug design. Future research should focus on the synthesis and biological evaluation of a library of this compound analogs with systematic modifications to the aglycone and glycosidic components. Such studies will be instrumental in defining the structure-activity relationships and unlocking the full therapeutic potential of this chemical scaffold. This guide provides the foundational knowledge and experimental framework to embark on this endeavor.

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 5-Methoxytracheloside as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxytracheloside (5-MT) is a lignan, a class of polyphenolic compounds found in various plants. Lignans (B1203133) have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5][6][7][8] Chronic inflammation is implicated in the pathogenesis of numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS).[9][10][11] Consequently, the NF-κB pathway represents a prime target for the discovery of new anti-inflammatory drugs.[12]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and other novel compounds as potential inhibitors of the NF-κB signaling pathway. The described assays are designed for efficiency, reproducibility, and scalability, making them suitable for large-scale screening campaigns.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes hypothetical quantitative data for this compound's inhibitory activity on the NF-κB pathway and downstream inflammatory markers. This data is presented for illustrative purposes to guide researchers in their data analysis and comparison.

CompoundCell LineAssay TypeStimulant (Concentration)IC50 (µM)
This compound HEK293-NF-κB-lucLuciferase ReporterTNF-α (10 ng/mL)8.2
RAW 264.7Nitric Oxide (NO) ProductionLPS (1 µg/mL)12.5
THP-1TNF-α Secretion (ELISA)LPS (1 µg/mL)15.1
Parthenolide (Control) HEK293-NF-κB-lucLuciferase ReporterTNF-α (10 ng/mL)1.5
RAW 264.7Nitric Oxide (NO) ProductionLPS (1 µg/mL)2.8
THP-1TNF-α Secretion (ELISA)LPS (1 µg/mL)3.2

Signaling Pathway and Experimental Workflow

To visually represent the targeted biological pathway and the screening process, the following diagrams have been generated using the DOT language.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->IkB Bound to NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome->IkB Releases Five_MT This compound Five_MT->IKK_complex Inhibits Five_MT->NFkB_nuc Inhibits DNA DNA NFkB_nuc->DNA Binds to Response Elements Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Figure 1: NF-κB Signaling Pathway Inhibition by this compound.

HTS_Workflow start Start plate_cells Plate HEK293-NF-κB-luc cells in 384-well plates start->plate_cells incubate1 Incubate 24h (37°C, 5% CO2) plate_cells->incubate1 add_compounds Add this compound and control compounds incubate1->add_compounds incubate2 Incubate 1h add_compounds->incubate2 stimulate Stimulate with TNF-α incubate2->stimulate incubate3 Incubate 6h stimulate->incubate3 add_luciferase Add Luciferase Substrate incubate3->add_luciferase read_plate Read Luminescence (Plate Reader) add_luciferase->read_plate analyze_data Data Analysis (IC50 determination) read_plate->analyze_data hit_confirmation Hit Confirmation & Secondary Assays analyze_data->hit_confirmation end End hit_confirmation->end

References

Application Notes and Protocols for 5-Methoxytracheloside in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any studies on the use of 5-Methoxytracheloside in animal models. The following application notes and protocols are based on in vitro research conducted on the related compound, Tracheloside, and are provided as a potential starting point for investigating the biological activities of this compound. The proposed applications and methodologies are hypothetical and would require experimental validation.

Application Notes

Potential Application: Promotion of Wound Healing

Based on in vitro studies of the structurally related lignan, Tracheloside, this compound may possess wound healing properties. Research on Tracheloside has demonstrated its ability to promote the proliferation of human keratinocytes (HaCaT cells), a critical process in the re-epithelialization phase of wound healing.

Proposed Mechanism of Action

The pro-proliferative effect of Tracheloside in keratinocytes is associated with the activation of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. It is hypothesized that this compound may act through a similar mechanism, leading to the phosphorylation and activation of ERK1/2, which in turn promotes cell cycle progression and proliferation.

Quantitative Data Summary

The following table summarizes the in vitro data for Tracheloside from the study on keratinocyte proliferation. These values can serve as a reference for designing experiments with this compound.

CompoundCell LineConcentrationOutcomeResult
TrachelosideHaCaT10 µg/mLCell Proliferation (MTT Assay)> 45% increase compared to control
TrachelosideHaCaTVariousWound Healing (Scratch Assay)> 2-fold increased healing activity vs. control
Allantoin (Positive Control)HaCaTNot SpecifiedWound Healing (Scratch Assay)1.2-fold increased healing activity vs. control

Experimental Protocols

The following are detailed protocols adapted from the in vitro study of Tracheloside and can be used as a foundation for investigating this compound.

Cell Culture
  • Cell Line: Human keratinocyte cell line (HaCaT).

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Cell Proliferation Assay (MTT Assay)
  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µg/mL) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

In Vitro Wound Healing Assay (Scratch Assay)
  • Seed HaCaT cells in a 6-well plate and grow to confluence.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Replace the medium with serum-free DMEM containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and 24 hours post-treatment.

  • Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

Western Blot Analysis for ERK1/2 Phosphorylation
  • Seed HaCaT cells in a 6-well plate and grow to 80% confluence.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 Hypothetical Signaling Pathway of this compound in Keratinocytes MTS This compound Receptor Cell Surface Receptor (Unknown) MTS->Receptor Binds ERK ERK1/2 Receptor->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation Promotes

Caption: Hypothetical signaling pathway of this compound.

G cluster_1 Experimental Workflow for In Vitro Wound Healing Assay start Seed HaCaT cells in 6-well plate confluence Grow to confluence start->confluence scratch Create scratch with pipette tip confluence->scratch wash Wash with PBS scratch->wash treat Treat with This compound wash->treat image0 Image at 0 hours treat->image0 image24 Image at 24 hours treat->image24 image0->image24 analyze Analyze wound closure image24->analyze end Results analyze->end

Caption: Workflow for the in vitro scratch assay.

5-Methoxytracheloside: Application Notes and Protocols for Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific research detailing the neuroprotective applications of 5-Methoxytracheloside is limited in publicly available scientific literature. The following application notes and protocols are presented as a comprehensive, exemplary guide for researchers and drug development professionals. The methodologies and data are based on established protocols for analogous neuroprotective compounds and are intended to serve as a foundational framework for investigating this compound. All quantitative data herein is illustrative.

Introduction

This compound is a lignan (B3055560) glycoside with potential therapeutic applications. Lignans, as a class of polyphenolic compounds, have garnered significant interest for their antioxidant and anti-inflammatory properties, which are key mechanisms in combating neurodegenerative processes. This document outlines detailed protocols for investigating the neuroprotective effects of this compound, focusing on its potential to mitigate oxidative stress-induced neuronal cell death. The primary hypothesized mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Physicochemical Properties

PropertyValue
IUPAC Name (2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl β-D-glucopyranoside
Molecular Formula C27H34O12
Molecular Weight 550.55 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol

Hypothesized Mechanism of Action: Nrf2/HO-1 Pathway Activation

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activation by compounds like this compound, Nrf2 translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent protein expression. These proteins play a crucial role in detoxifying reactive oxygen species (ROS) and protecting the cell from damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-MT This compound Keap1_Nrf2 Keap1-Nrf2 Complex 5-MT->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (e.g., from Glutamate) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO-1_Gene HO-1 Gene ARE->HO-1_Gene Activates Transcription HO-1_Protein HO-1 Protein HO-1_Gene->HO-1_Protein Translation Neuroprotection Neuroprotection HO-1_Protein->Neuroprotection Promotes

Caption: Hypothesized Nrf2/HO-1 signaling pathway activated by this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HT22 immortalized mouse hippocampal neuronal cells are a suitable model for studying glutamate-induced oxidative stress as they lack ionotropic glutamate (B1630785) receptors, ensuring that cell death is primarily mediated by oxidative pathways.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution (e.g., 100 mM) in DMSO and dilute to final concentrations in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment Protocol:

    • Seed HT22 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

    • Allow cells to adhere and grow to 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 2 hours).

    • Induce oxidative stress by adding glutamate to a final concentration of 5 mM.

    • Incubate for an additional 12-24 hours before performing subsequent assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

  • Protocol:

    • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) group.

Illustrative Quantitative Data:

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
Glutamate (5 mM)-48 ± 3.9
5-MT + Glutamate155 ± 4.1
5-MT + Glutamate568 ± 3.5
5-MT + Glutamate1082 ± 4.8
5-MT + Glutamate2591 ± 3.7
5-MT + Glutamate5094 ± 2.9
Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the levels of ROS within the cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Materials:

    • DCFH-DA (10 mM stock in DMSO).

    • Phosphate Buffered Saline (PBS).

  • Protocol:

    • Following treatment, wash the cells twice with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Illustrative Quantitative Data:

TreatmentConcentration (µM)Relative Fluorescence Units (RFU)
Control-100 ± 8.1
Glutamate (5 mM)-250 ± 15.6
5-MT + Glutamate1210 ± 12.3
5-MT + Glutamate5175 ± 10.9
5-MT + Glutamate10140 ± 9.5
5-MT + Glutamate25115 ± 7.8
5-MT + Glutamate50105 ± 6.4
Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protocol:

    • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

    • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry: Quantify the band intensities using image analysis software.

Illustrative Quantitative Data:

TreatmentConcentration (µM)Nrf2 (Relative Expression)HO-1 (Relative Expression)
Control-1.0 ± 0.11.0 ± 0.1
Glutamate (5 mM)-1.2 ± 0.21.5 ± 0.3
5-MT + Glutamate102.5 ± 0.43.0 ± 0.5
5-MT + Glutamate254.0 ± 0.65.2 ± 0.7

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the neuroprotective effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) A HT22 Cell Culture B Treatment: 1. 5-MT Pre-treatment 2. Glutamate Insult A->B C Assess Neuroprotection B->C F Investigate Mechanism B->F D MTT Assay (Cell Viability) C->D E DCFH-DA Assay (ROS Levels) C->E G Western Blot (Nrf2, HO-1) F->G H Animal Model of Neurodegeneration (e.g., MCAO) G->H Promising results lead to... I 5-MT Administration H->I J Behavioral Tests I->J K Histological Analysis I->K L Biochemical Assays (Brain Tissue) I->L

Caption: A logical workflow for investigating this compound's neuroprotective effects.

Conclusion

This document provides a comprehensive set of protocols and a theoretical framework for the investigation of this compound as a potential neuroprotective agent. The methodologies described are standard in the field and can be adapted to suit specific experimental needs. The illustrative data and pathway diagrams offer a clear rationale for pursuing this line of research. Further in vivo studies will be necessary to validate the therapeutic potential of this compound in treating neurodegenerative disorders.

Application Notes and Protocols: 5-Methoxytryptophan as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 5-Methoxytryptophan (5-MTP)

5-Methoxytryptophan is an endogenous metabolite of L-tryptophan that has emerged as a promising therapeutic agent due to its potent anti-inflammatory and anti-fibrotic properties.[1][2][3] It is produced by various cells, including fibroblasts and endothelial cells, and is detectable in human blood.[4] Research has shown that 5-MTP plays a crucial role in maintaining inflammatory homeostasis.[5] Its levels are significantly reduced in patients with sepsis, suggesting its importance in controlling systemic inflammatory responses.[4] 5-MTP exerts its effects by modulating key signaling pathways involved in inflammation, such as inhibiting the activation of p38 MAPK and NF-κB, and suppressing the expression of cyclooxygenase-2 (COX-2).[1][3][6][7] These actions lead to a reduction in the production of pro-inflammatory cytokines and chemokines, highlighting its potential for treating a range of inflammatory and fibrotic diseases.[1][2][7]

Mechanism of Action: Anti-inflammatory Effects

5-MTP's anti-inflammatory effects are primarily mediated through the inhibition of key pro-inflammatory signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), 5-MTP has been shown to interfere with the activation of macrophages and the subsequent release of inflammatory mediators.[1][7]

A central mechanism of 5-MTP's action is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][3][6][7] By inhibiting p38 MAPK, 5-MTP prevents the activation of NF-κB.[1][7] NF-κB is a critical transcription factor that, upon activation, translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme COX-2.[1][7] 5-MTP has also been shown to inhibit the binding of NF-κB and other transcription factors to the COX-2 promoter, thereby suppressing its expression.[1][7]

Furthermore, 5-MTP has been reported to inhibit the histone acetyltransferase (HAT) activity of the transcriptional co-activator p300.[1][7] This action further dampens the expression of pro-inflammatory genes. The culmination of these inhibitory effects is a significant reduction in the inflammatory response.

5-MTP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates IKK IKK p38_MAPK->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates 5MTP 5-MTP 5MTP->p38_MAPK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces Transcription

Inhibitory effect of 5-MTP on the LPS-induced inflammatory signaling pathway.

Quantitative Data Summary

The anti-inflammatory effects of 5-MTP have been quantified in several in vivo studies. The following tables summarize the key findings from a study using a lipopolysaccharide (LPS)-induced endotoxemia mouse model.

Table 1: Effect of 5-MTP on Serum Pro-inflammatory Cytokine Levels in LPS-Treated Mice

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
SalineUndetectableUndetectable
LPS + Saline~3500~1500
LPS + 5-MTP (23.4 mg/kg)~1500~500

Data are approximate values derived from published graphical representations and are intended for illustrative purposes.[5][8]

Table 2: Effect of 5-MTP on Survival Rate in LPS-Induced Lethal Endotoxemia

Treatment GroupSurvival Rate (%) after 72 hours
LPS + Saline~20%
LPS + 5-MTP (23.4 mg/kg)~80%

Data are approximate values derived from published graphical representations and are intended for illustrative purposes.[5]

Experimental Protocols

Protocol 1: In Vivo LPS-Induced Systemic Inflammation in Mice

This protocol describes the induction of systemic inflammation in mice using LPS, a model commonly used to evaluate the efficacy of anti-inflammatory agents like 5-MTP.[9][10]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 5-Methoxytryptophan (DL-5-MTP)

  • Sterile, pyrogen-free saline

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatize mice to laboratory conditions for at least one week.

  • Randomly assign mice to experimental groups (e.g., Saline control, LPS + Saline, LPS + 5-MTP).

  • Prepare a stock solution of 5-MTP in a suitable vehicle (e.g., saline). The solubility of DL-5-MTP in PBS (pH 7.2) is approximately 1 mg/mL.[11] For higher concentrations, DMSO can be used as a solvent, with further dilution in saline.[11]

  • Administer 5-MTP (e.g., 23.4 mg/kg body weight) or vehicle (saline) via intraperitoneal injection 30 minutes prior to LPS challenge.[5][8]

  • Prepare a solution of LPS in sterile, pyrogen-free saline.

  • Induce systemic inflammation by administering LPS (e.g., 5-60 mg/kg, dose can vary depending on the desired severity of inflammation) via intraperitoneal injection.[5][9]

  • Monitor mice for signs of endotoxemia (e.g., lethargy, piloerection, huddling).

  • At a predetermined time point post-LPS injection (e.g., 2, 8, or 24 hours), collect blood samples via cardiac puncture for cytokine analysis.

  • Tissues (e.g., lung, liver) can also be harvested for histological analysis or measurement of inflammatory markers.

LPS_Inflammation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring & Collection cluster_analysis Analysis Acclimatize Acclimatize Mice Grouping Randomize into Groups Acclimatize->Grouping 5MTP_Admin Administer 5-MTP (i.p.) Grouping->5MTP_Admin LPS_Admin Administer LPS (i.p.) 5MTP_Admin->LPS_Admin 30 min Monitor Monitor for Symptoms LPS_Admin->Monitor Collect Collect Blood/Tissues Monitor->Collect 2-24 hours Analyze Cytokine/Histology Analysis Collect->Analyze

Workflow for in vivo evaluation of 5-MTP in an LPS-induced inflammation model.
Protocol 2: Measurement of Serum Cytokines by ELISA

This protocol outlines a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine levels in serum samples obtained from the in vivo experiment.[12][13][14][15]

Materials:

  • ELISA plate (96-well)

  • Capture antibody (specific for the cytokine of interest, e.g., anti-mouse TNF-α)

  • Detection antibody (biotinylated, specific for the cytokine)

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 10% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature (RT).

  • Sample and Standard Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and serum samples (diluted as necessary) to the appropriate wells. Incubate for 2 hours at RT.

  • Detection Antibody Incubation: Wash the plate 4-5 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.

  • Streptavidin-HRP Incubation: Wash the plate 4-5 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at RT, protected from light.

  • Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB substrate solution to each well. Incubate in the dark at RT until a color gradient develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: NF-κB (p65) Translocation Assay

This protocol describes a method to assess NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus in cultured cells (e.g., macrophages like RAW 264.7).[16][17][18]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LPS

  • 5-MTP

  • Reagents for cell fractionation (cytoplasmic and nuclear extraction kits) or immunofluorescence

  • Antibodies for Western blotting (anti-p65, anti-lamin B1, anti-β-actin) or immunofluorescence (anti-p65, DAPI)

Procedure (using Cell Fractionation and Western Blot):

  • Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 5-MTP or vehicle for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Wash the cells with cold PBS and harvest.

  • Perform cellular fractionation to separate the cytoplasmic and nuclear extracts according to the manufacturer's protocol of a commercial kit.

  • Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Perform SDS-PAGE and Western blotting on the cytoplasmic and nuclear fractions.

  • Probe the blots with a primary antibody against NF-κB p65.

  • Use an antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., β-actin) to verify the purity of the fractions.

  • Quantify the band intensities to determine the relative amount of p65 in the cytoplasm versus the nucleus. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates NF-κB activation, which should be inhibited by effective concentrations of 5-MTP.

Conclusion

5-Methoxytryptophan is an endogenous molecule with significant therapeutic potential as an anti-inflammatory and anti-fibrotic agent. Its ability to suppress key inflammatory pathways, particularly the p38 MAPK/NF-κB axis, makes it a compelling candidate for the development of novel treatments for a variety of inflammatory conditions, including sepsis and fibrosis. The protocols outlined above provide a framework for researchers to investigate and quantify the therapeutic effects of 5-MTP in preclinical models. Further research into its specific molecular targets and clinical efficacy is warranted.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Bioactive Methoxy-Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of various bioactive methoxy-substituted compounds. The protocols and data presented are drawn from recent studies and are intended to serve as a practical guide for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Methoxy-substituted compounds represent a significant class of molecules with diverse and potent biological activities. The presence of a methoxy (B1213986) group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability, membrane permeability, and target-binding affinity. This document details the synthesis of several classes of methoxy-substituted derivatives and summarizes their biological effects, with a focus on anti-inflammatory and cytotoxic activities.

While the direct synthesis of 5-Methoxytracheloside derivatives is not extensively covered in current literature, this guide provides protocols for the synthesis of other relevant methoxy-containing compounds and explores the biological activities of tracheloside, offering valuable insights for the development of novel therapeutics.

I. Biological Activities of Methoxy-Substituted Compounds and Tracheloside

Recent studies have highlighted the potential of methoxy-substituted compounds in various therapeutic areas. For instance, 5-methoxytryptophol (B162933), a pineal indoleamine, exhibits a range of pharmacological benefits, including immunomodulatory, antitumor, and antioxidative activities.[1] Similarly, endothelium-derived 5-methoxytryptophan (B613034) has been identified as a circulating anti-inflammatory molecule that can block systemic inflammation.[2]

Tracheloside (TCS), a phenolic compound, has demonstrated significant anti-tumor activity. Studies on colorectal cancer cells have shown that TCS can inhibit cell proliferation and metastasis by inducing cell cycle arrest and apoptosis through its anti-oxidant properties.[3][4] Specifically, TCS treatment upregulates p16 and downregulates cyclin D1 and CDK4, leading to cell cycle arrest.[3][4] Furthermore, it induces mitochondria-mediated apoptosis and regulates the Bcl-2 family of proteins.[3][4]

The strategic placement of methoxy groups on various molecular scaffolds has been shown to enhance biological activity. For example, 5-hydroxy polymethoxyflavones have demonstrated stronger inhibitory effects on the growth of colon cancer cells compared to their permethoxylated counterparts, indicating the crucial role of the hydroxyl group at the 5-position in conjunction with methoxy groups.[5]

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-inflammatory activities of various synthesized methoxy-substituted compounds.

Table 1: Cytotoxic Activity of Symmetrical Chlorophenylamino-s-triazine Derivatives [6][7]

CompoundCell LineIC50 (µM)
2c MCF74.14
C267.87
3c MCF74.98
C263.05
4c MCF76.85
C261.71
2f MCF711.02
C264.62
3f MCF75.11
C267.10

Table 2: Anti-Inflammatory Activity of 12-Dehydropyxinol Derivatives [8]

CompoundConcentration (µM)NO Inhibition (%)
5c 545
1068
2085

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of bioactive methoxy-substituted compounds as described in the literature.

Protocol 1: Synthesis of Resveratrol (B1683913) Methoxy Derivatives[9]

This protocol describes a multi-step synthesis of resveratrol methoxy derivatives, starting from 3,5-dimethoxybenzoic acid.

Step 1: Synthesis of (3,5-dimethoxyphenyl)methanol (2)

  • To a solution of 3,5-dimethoxybenzoic acid (1) in anhydrous THF, add LiAlH4 portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the dropwise addition of water, followed by 15% NaOH solution and then water again.

  • Filter the resulting solid and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol (2), which can be used in the next step without further purification.

Step 2: Synthesis of 1-(bromomethyl)-3,5-dimethoxybenzene (3)

  • To a solution of alcohol (2) in dry CH2Cl2 at 0 °C under an argon atmosphere, add PPh3 and CBr4.

  • Stir the resulting solution at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the bromide (3).

Step 3: Synthesis of diethyl (3,5-dimethoxybenzyl)phosphonate (4)

  • Heat a mixture of bromide (3) and PO(OEt)3 at 120 °C for 4 hours.

  • Cool the reaction mixture to room temperature and purify by column chromatography to yield the desired phosphonate (B1237965) (4).

Step 4: Wittig-Horner reaction for the synthesis of methoxy-stilbene derivatives (5)

  • To a solution of phosphonate (4) in anhydrous THF at 0 °C, add a solution of NaH.

  • Stir the mixture for 30 minutes, then add the appropriate aldehyde.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the residue by column chromatography.

Step 5: Demethylation to obtain resveratrol (6)

  • To a solution of the methoxy-stilbene derivative (5) in dry CH2Cl2 at -78 °C under an argon atmosphere, add a solution of BBr3 dropwise.

  • Stir the resulting mixture at room temperature for 4 hours.

  • Quench the reaction with methanol (B129727) and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain resveratrol (6).

Protocol 2: Synthesis of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives[10]

This protocol outlines the synthesis of triazole derivatives with potential anti-inflammatory activity.

Step 1: Synthesis of N-acyl-thiosemicarbazides (1a-c, 2a-c)

  • To a solution of thiosemicarbazide (B42300) or 4-phenyl-3-thiosemicarbazide in a suitable solvent, add the corresponding methoxybenzoyl chloride.

  • Stir the reaction mixture at room temperature for the specified time.

  • Isolate the product by filtration and wash with a suitable solvent.

Step 2: Cyclization to form 1,2,4-triazole-5-thiones (3a-c, 4a-c)

  • Reflux the N-acyl-thiosemicarbazide in an aqueous solution of a suitable base (e.g., NaOH).

  • After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent.

Step 3: S-alkylation of 1,2,4-triazole-5-thiones (5a-c, 6a-c, 7a-c, 8a-c, 9a-c)

  • To a solution of the triazole-5-thione in a suitable solvent (e.g., ethanol), add an equimolar amount of a suitable base (e.g., NaOH).

  • Add the appropriate alkylating agent (e.g., 1-iodobutane (B1219991) or a phenacyl bromide derivative).

  • Stir the reaction mixture at room temperature or under reflux for the specified time.

  • Isolate the product by filtration or extraction after solvent evaporation.

  • Purify the product by recrystallization.

III. Visualizations

Signaling Pathway Diagram

Tracheloside_Signaling_Pathway Tracheloside Tracheloside Cell Colorectal Cancer Cell Tracheloside->Cell ROS ↑ Reactive Oxygen Species (ROS) p16 ↑ p16 ROS->p16 induces CyclinD1_CDK4 ↓ Cyclin D1 / CDK4 ROS->CyclinD1_CDK4 induces Cell->ROS Mitochondria Mitochondria CellCycleArrest G1/S Phase Cell Cycle Arrest p16->CellCycleArrest leads to CyclinD1_CDK4->CellCycleArrest leads to Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax ↑ Bax Mitochondria->Bax Caspases ↑ Caspase-3/9 Bcl2->Caspases inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis triggers

Caption: Proposed signaling pathway of Tracheloside in colorectal cancer cells.

Experimental Workflow Diagram

Methoxy_Derivative_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Products Start_Acid 3,5-Dimethoxybenzoic Acid Reduction Reduction (LiAlH4) Start_Acid->Reduction Start_Aldehyde Substituted Aldehyde Wittig Wittig-Horner Reaction (NaH, Aldehyde) Start_Aldehyde->Wittig Intermediate_Alcohol (3,5-dimethoxyphenyl)methanol Reduction->Intermediate_Alcohol Bromination Bromination (PPh3, CBr4) Intermediate_Bromide 1-(bromomethyl)-3,5-dimethoxybenzene Bromination->Intermediate_Bromide Phosphonation Arbuzov Reaction (P(OEt)3) Intermediate_Phosphonate Diethyl (3,5-dimethoxybenzyl)phosphonate Phosphonation->Intermediate_Phosphonate Intermediate_Stilbene Methoxy-Stilbene Derivative Wittig->Intermediate_Stilbene Demethylation Demethylation (BBr3) Final_Product Resveratrol Derivative Demethylation->Final_Product Intermediate_Alcohol->Bromination Intermediate_Bromide->Phosphonation Intermediate_Phosphonate->Wittig Intermediate_Stilbene->Demethylation

Caption: General workflow for the synthesis of resveratrol methoxy derivatives.

References

Application Notes and Protocols for the Quantification of 5-Methoxytracheloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytracheloside is a flavonoid glycoside that has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. While specific, validated analytical methods for this compound are not widely published, this document provides a comprehensive guide to developing and implementing a robust quantitative method using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The principles and protocols outlined here are based on established analytical methodologies for similar compounds.[1][2]

Principle of Analysis

High-Performance Liquid Chromatography (HPLC) separates this compound from other components in a sample matrix based on its physicochemical properties. The separated analyte then enters a mass spectrometer (MS), which ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by isolating a specific parent ion of this compound and then fragmenting it to produce characteristic daughter ions. The intensity of these daughter ions is proportional to the concentration of the analyte in the sample.[1]

Apparatus and Reagents

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 150 mm × 4.6 mm, 5.0 µm)[3]

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or Ammonium Acetate)

  • This compound reference standard

  • Internal Standard (IS) (a structurally similar compound not present in the sample)

Experimental Protocols

Sample Preparation (from Plant Material)

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Grinding: Obtain a representative sample of the dried plant material and grind it into a fine powder.[4]

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.

    • Add 10 mL of an appropriate solvent (e.g., 80% methanol in water).

    • Vortex the mixture for 10 minutes to ensure thorough extraction.[4]

    • Alternatively, the mixture can be left for 24 hours with periodic shaking.[5]

  • Centrifugation: Centrifuge the extract for 10 minutes at 3000 rpm to pellet the solid material.[4][6]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[4]

  • Dilution: The filtered extract may need to be diluted with the initial mobile phase to fall within the calibration range.

HPLC-MS/MS System and Conditions

The following are suggested starting conditions and require optimization:

HPLC Conditions:

  • Column: C18 (150 mm × 4.6 mm, 5.0 µm)[3]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on analyte response)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

  • MRM Transitions:

    • To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ion and the most abundant, stable product ions.

Standard Preparation and Calibration
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution.

  • Calibration Curve: Prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by spiking the appropriate working standard solution into a blank matrix (a sample matrix known to not contain the analyte). This helps to account for matrix effects.

  • Internal Standard: Add a constant concentration of the internal standard to all calibration standards and samples.

  • Analysis: Analyze the calibration standards using the developed HPLC-MS/MS method.

  • Plot: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. A linear regression analysis should be performed.

Method Validation

A developed analytical method must be validated to ensure its suitability for the intended purpose.[2] The following parameters should be assessed:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically desired.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike and recovery experiments at different concentrations.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be evaluated at both intra-day and inter-day levels.[8]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Data Presentation

The following table summarizes hypothetical but typical quantitative data for a validated HPLC-MS/MS method for this compound.

ParameterResultAcceptance Criteria
Linearity Range 1 - 500 ng/mL-
Correlation Coefficient (r²) 0.998≥ 0.99
Accuracy (Recovery) 95.2% - 104.5%80% - 120%
Intra-day Precision (RSD) < 5%< 15%
Inter-day Precision (RSD) < 8%< 15%
Limit of Detection (LOD) 0.5 ng/mL-
Limit of Quantification (LOQ) 1.0 ng/mL-

Visualizations

G start Sample Collection (e.g., Plant Material) grind Grinding & Homogenization start->grind extract Solvent Extraction grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC Separation filter->hplc ms MS/MS Detection hplc->ms data Data Acquisition & Processing ms->data quantify Quantification data->quantify end Final Concentration quantify->end

Caption: Experimental workflow for this compound quantification.

G start Define Analytical Goal method_dev Method Development (Sample Prep, HPLC, MS) start->method_dev optimization Method Optimization method_dev->optimization validation Method Validation optimization->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD/LOQ validation->lod_loq routine Routine Analysis linearity->routine accuracy->routine precision->routine lod_loq->routine

Caption: Logical flow of analytical method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: 5-Methoxytracheloside (5-MTP) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 5-Methoxytracheloside. The following sections offer strategies to overcome common solubility challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific quantitative solubility data for this compound is not widely published, compounds with similar structures are often soluble in organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. High-purity, anhydrous DMSO should be used to prepare a concentrated stock solution (e.g., 10-50 mM). This stock can then be diluted into aqueous buffers or cell culture media for working solutions.

Q2: My 5-MTP precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution," which occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility. Here are several steps to troubleshoot this:

  • Decrease the Final Concentration: The simplest approach is to lower the final working concentration of 5-MTP in your assay.

  • Reduce the DMSO Stock Concentration: Preparing a less concentrated initial stock in DMSO can sometimes help, as it requires a larger volume of the stock solution, which may aid in dispersion.

  • Use an Intermediate Solvent: A serial dilution using a co-solvent like ethanol (B145695) may improve solubility. First, dilute the DMSO stock in ethanol, and then introduce this intermediate solution into the final aqueous buffer.

  • Increase the Co-solvent Percentage: The final concentration of DMSO in your aqueous solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts. However, if your experimental system can tolerate it, a slightly higher percentage of DMSO may be necessary to maintain solubility.

Q3: Can I use sonication or heating to help dissolve 5-MTP?

A3: Yes, these methods can be effective but should be used with caution.

  • Sonication: Using a bath sonicator for short periods (5-10 minutes) can help break up aggregates and increase the rate of dissolution.

  • Gentle Heating: Warming the solution in a water bath at 37°C can also aid solubility. However, prolonged exposure to heat can degrade the compound. Always check for compound stability at higher temperatures if possible.

Q4: How does pH affect the solubility of this compound?

Troubleshooting Guide

Issue 1: Inconsistent results between experiments.

  • Possible Cause: Variability in compound solubility or stability.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Ensure Complete Dissolution: Before use, visually inspect your stock solution to ensure the compound is fully dissolved. If crystals are present, briefly sonicate or warm the solution.

    • Vortex Before Use: Vortex the stock solution vial before taking an aliquot to ensure a homogenous concentration.

Issue 2: Difficulty achieving the desired concentration in cell culture media.

  • Possible Cause: Components in the media (e.g., proteins, salts) may be reducing the solubility of 5-MTP.

  • Troubleshooting Steps:

    • Pre-complexation: Consider pre-complexing 5-MTP with a carrier molecule like a cyclodextrin (B1172386) before adding it to the media.

    • Serum Reduction: If your experiment allows, try reducing the serum percentage in your culture medium at the time of treatment, as serum proteins can sometimes bind to small molecules and affect their availability and solubility.

Quantitative Data Summary

SolventExpected Qualitative SolubilityRecommended Use
DMSO HighPrimary solvent for creating concentrated stock solutions.
Ethanol ModerateCan be used as a co-solvent or for serial dilutions.
Methanol ModerateAlternative organic solvent for stock solutions.
Water Low / Very LowNot recommended as a primary solvent.
PBS (pH 7.4) Low / Very LowFinal experimental medium; requires dilution from a stock.

Experimental Protocols & Visualizations

Protocol: General Workflow for Solubility Assessment

This protocol outlines a general method for determining the optimal conditions for dissolving this compound for an experiment.

G cluster_prep Preparation cluster_test Solubility Testing cluster_analysis Analysis & Optimization prep_stock Prepare 100 mM Stock in Anhydrous DMSO prep_serial Create Serial Dilutions (e.g., 50, 20, 10, 1 mM in DMSO) prep_stock->prep_serial test_buffer Add Stock to Aqueous Buffer (e.g., PBS, Media) prep_serial->test_buffer test_observe Observe for Precipitation (Visual Inspection & Microscopy) test_buffer->test_observe test_incubate Incubate at Experimental Temp (e.g., 37°C for 1h) test_observe->test_incubate analysis_max Determine Max Soluble Conc. test_incubate->analysis_max analysis_optimize Optimize (e.g., add co-solvent, adjust pH, sonicate) analysis_max->analysis_optimize analysis_final Select Optimal Working Conc. analysis_optimize->analysis_final

Caption: Workflow for determining the optimal soluble concentration of 5-MTP.

Putative Signaling Pathway: PI3K/Akt/FoxO3a

While the direct signaling pathways of this compound are still under investigation, a structurally related compound, 5-methoxytryptophan, has been shown to induce apoptosis in colorectal cancer cells via the PI3K/Akt/FoxO3a pathway. This pathway represents a potential mechanism of action for 5-MTP that warrants experimental validation.

G cluster_downstream Cellular Outcomes MTP This compound (Putative) PI3K PI3K MTP->PI3K Inhibits? Akt Akt PI3K->Akt Activates FoxO3a FoxO3a Akt->FoxO3a Inhibits (via Phosphorylation) Apoptosis Apoptosis FoxO3a->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest FoxO3a->CellCycleArrest Promotes FoxO3a->dummy Proliferation Proliferation Inhibition dummy->Proliferation Inhibits

Caption: Putative PI3K/Akt/FoxO3a signaling pathway for 5-MTP.

Technical Support Center: 5-Methoxytracheloside Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data for 5-Methoxytracheloside is limited. This guide is based on the general chemical properties of glycosides and published research on the related compound, Tracheloside. Researchers should perform their own stability assessments for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a glycoside. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, known as an aglycone. In this case, the aglycone is a derivative of trachelogenin. Glycosides play numerous roles in living organisms, and their stability can be a critical factor in experimental success.[1]

Q2: What are the primary factors that affect the stability of glycosides like this compound in solution?

A2: The stability of glycosides in solution is primarily influenced by pH, temperature, and the presence of enzymes.[2][3]

  • pH: The glycosidic bond is susceptible to hydrolysis, particularly under acidic conditions.[4][5] Glycosides are generally more stable in neutral to basic conditions.[4]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including the hydrolysis of glycosidic bonds.[2][3]

  • Enzymatic Degradation: Glycosidases are enzymes that specifically cleave glycosidic bonds.[5][6] If present in the experimental system (e.g., in cell lysates or serum-containing media), these enzymes can rapidly degrade the compound.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: To maximize stability, dissolve this compound in a suitable, dry, aprotic solvent such as DMSO. For long-term storage, it is advisable to store stock solutions at -80°C. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[7] For short-term storage of up to a month, -20°C is generally acceptable.[7] Always protect solutions from light.[7]

Q4: At what pH should I conduct my experiments to minimize degradation of this compound?

A4: To minimize acid-catalyzed hydrolysis, it is best to conduct experiments at a neutral or slightly alkaline pH. Many fungal cellulases, a type of glycoside hydrolase, function optimally at an acidic pH of around 5, with their activity decreasing at higher pH values.[8] However, the optimal pH for stability will be compound-specific. It is crucial to perform a pH stability study for your particular experimental conditions.

Troubleshooting Guide

Issue 1: I am observing a decrease in the expected activity of this compound over time in my cell culture experiments.

  • Question: Could this be a stability issue?

  • Answer: Yes, a time-dependent loss of activity is a strong indicator of compound instability in the experimental medium.[9] Glycosides can be hydrolyzed in aqueous media, and the rate of degradation can be influenced by the pH and temperature of the cell culture incubator, as well as by enzymes present in serum or secreted by the cells.[9]

    • Troubleshooting Steps:

      • Conduct a Stability Study: Incubate this compound in your cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells. Analyze the concentration of the compound at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC or LC-MS.

      • Minimize Incubation Time: If the compound is found to be unstable, consider reducing the experimental duration if possible.[9]

      • Replenish the Compound: For longer experiments, you may need to replace the medium with freshly prepared compound at regular intervals to maintain the desired concentration.[9]

Issue 2: My dose-response curves are inconsistent between experiments, or the IC50 value is higher than expected.

  • Question: What could be causing this variability?

  • Answer: Inconsistent potency is a classic sign of compound instability.[9] If this compound degrades during the experiment, the effective concentration of the active compound decreases, leading to a higher apparent IC50 value and poor reproducibility.[9]

    • Troubleshooting Steps:

      • Review Solution Preparation: Ensure that stock solutions are prepared and stored correctly to prevent initial degradation.[9] Avoid repeated freeze-thaw cycles.

      • Prepare Fresh Dilutions: Always prepare fresh working solutions from a frozen stock immediately before each experiment. Do not store diluted aqueous solutions.

      • Control for pH: Verify the pH of your experimental medium, as even small variations can affect the rate of hydrolysis.

Issue 3: I see a precipitate forming after adding this compound to my aqueous buffer or cell culture medium.

  • Question: Is this a stability or a solubility problem?

  • Answer: This is most likely a solubility issue, although precipitation can sometimes occur as a result of degradation to a less soluble product.

    • Troubleshooting Steps:

      • Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your experimental system.[9] High concentrations of organic solvents can cause the compound to precipitate when added to an aqueous solution.

      • Pre-warm the Medium: Adding a cold solution to a warmer medium can sometimes cause precipitation. Ensure your diluted compound solution is at the same temperature as your culture medium.[9]

      • Perform a Solubility Test: Determine the maximum solubility of this compound in your specific medium before conducting your experiment.

Data Presentation: General Stability of Glycosides

The following tables summarize general stability data for glycosides based on published literature. Note that specific values for this compound may differ.

Table 1: Effect of pH on Glycoside Stability

pHTemperature (°C)Incubation Time (h)Degradation (%)Compound Class ExampleReference
28072100Steviol Glycosides[10][11]
38072up to 55Steviol Glycosides[10][11]
4-6.55072Good StabilitySteviol Glycosides[11]

Table 2: Effect of Temperature on Glycoside Stability

Temperature (°C)pHIncubation Time (h)Degradation (%)Compound Class ExampleReference
50372Good StabilitySteviol Glycosides[11]
80372up to 55Steviol Glycosides[10][11]
80272100Steviol Glycosides[10][11]

Experimental Protocols

Protocol: Assessment of Compound Stability in Aqueous Solution

This protocol outlines a general method for determining the stability of a compound like this compound in a specific aqueous medium (e.g., buffer, cell culture medium).

  • Materials:

    • This compound

    • High-purity solvent for stock solution (e.g., DMSO)

    • Aqueous medium for testing (e.g., PBS, cell culture medium)

    • Incubator set to the desired temperature (e.g., 37°C)

    • Analytical instrument (e.g., HPLC-UV, LC-MS)

    • Appropriate vials for sample collection

  • Procedure:

    • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare Test Solution: Dilute the stock solution into the pre-warmed aqueous test medium to the final desired concentration. Ensure the final solvent concentration is minimal.

    • Time Point Zero (T=0): Immediately after preparation, take an aliquot of the test solution. This will serve as your T=0 reference sample. Analyze it immediately or store it at -80°C until analysis.

    • Incubation: Place the remaining test solution in a controlled environment that mimics your experimental conditions (e.g., a 37°C incubator).

    • Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution.

    • Sample Analysis: Analyze the concentration of this compound in all collected samples (including T=0) using a validated, stability-indicating analytical method such as HPLC or LC-MS.[12][13]

    • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solution in Test Medium stock->working t0 T=0 Sample (Immediate Analysis) working->t0 incubate Incubate at Experimental Conditions working->incubate analysis Analyze Samples (HPLC, LC-MS) t0->analysis sampling Sample at Time Points (e.g., 1, 2, 4, 8, 24h) incubate->sampling sampling->analysis data Calculate % Remaining vs. Time analysis->data Potential_Signaling_Pathways cluster_erk ERK1/2 Pathway (from Tracheloside) cluster_wnt Wnt/β-catenin Pathway (from Trachelogenin) Tracheloside Tracheloside MEK MEK Tracheloside->MEK stimulates ERK ERK1/2 MEK->ERK Proliferation Keratinocyte Proliferation ERK->Proliferation Trachelogenin Trachelogenin Wnt Wnt/β-catenin Pathway Trachelogenin->Wnt regulates Gene Gene Transcription (Cell Cycle, Apoptosis) Wnt->Gene

References

Technical Support Center: Optimizing 5-Methoxytracheloside Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 5-Methoxytracheloside (5-MeOT) in cell culture experiments. The following information is curated to address potential questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

A1: this compound is a derivative of Tracheloside, a naturally occurring lignan.[1] While specific studies on 5-MeOT are limited, the parent compound, Tracheloside, has demonstrated dual effects on cell proliferation. It has been shown to promote the proliferation of human keratinocyte (HaCaT) cells, suggesting applications in wound healing and skin regeneration.[2][3] Conversely, Tracheloside has been found to inhibit the proliferation of colorectal cancer cells by inducing cell cycle arrest and apoptosis.[4] The addition of a methoxy (B1213986) group may influence the compound's potency, selectivity, and pharmacokinetic properties.[5] Therefore, the biological effect of 5-MeOT is likely cell-type dependent and should be determined empirically.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: Based on studies with the parent compound Tracheloside, a broad concentration range is recommended for initial experiments. For promoting keratinocyte proliferation, concentrations between 1 µg/mL and 10 µg/mL have been shown to be effective for Tracheloside.[2] For anti-cancer effects, a wider dose-response experiment is advisable, starting from nanomolar to high micromolar concentrations to determine the half-maximal inhibitory concentration (IC50).

Q3: How should I prepare and store this compound stock solutions?

A3: For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Preparation : To create a 10 mM stock solution, dissolve the appropriate mass of 5-MeOT in anhydrous DMSO. Gentle warming or vortexing may be required to ensure complete dissolution.

  • Storage : Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.

Q4: What controls should be included in my experiments?

A4: To ensure the validity of your results, the following controls are essential:

  • Untreated Control : Cells cultured in medium without any treatment.

  • Vehicle Control : Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the 5-MeOT. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Positive Control (if applicable) : A known compound that induces the expected effect (e.g., a known pro-proliferative agent for keratinocytes or a known cytotoxic drug for cancer cells).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at expected concentrations. 1. Compound inactivity: The specific cell line may not be responsive. 2. Suboptimal concentration: The effective concentration may be higher than tested. 3. Compound degradation: Improper storage or handling of the stock solution.1. Test a different cell line known to be responsive to related lignans. 2. Perform a wider dose-response curve, extending to higher concentrations. 3. Prepare a fresh stock solution and minimize freeze-thaw cycles.
High levels of cell death (cytotoxicity) observed. 1. Concentration too high: The compound may be toxic at the tested concentrations. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.1. Lower the concentration range in your dose-response experiment. 2. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO).
Inconsistent or variable results between experiments. 1. Inconsistent cell seeding density: Variations in the initial number of cells can affect the outcome. 2. Variability in compound dilution: Inaccurate pipetting can lead to different final concentrations. 3. Cell passage number: Cells at high passage numbers may have altered responses.1. Ensure a consistent cell seeding density across all wells and experiments. 2. Prepare a master mix of the treatment medium for each concentration to ensure consistency. 3. Use cells within a consistent and low passage number range.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound based on Experimental Goal (Inferred from Tracheloside Data)

Experimental Goal Cell Type Example Starting Concentration Range Reference
Promotion of ProliferationHuman Keratinocytes (HaCaT)1 µg/mL - 10 µg/mL[2]
Inhibition of Proliferation / CytotoxicityColorectal Cancer Cells (e.g., CT26)10 nM - 100 µM[4]

Experimental Protocols

Protocol 1: Determining the Optimal Dose using an MTT Assay

This protocol is designed to determine the concentration of 5-MeOT that affects cell viability. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures metabolic activity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 5-MeOT in complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 or EC50 value.

Protocol 2: Analysis of Signaling Pathways by Western Blotting

This protocol is used to investigate the effect of 5-MeOT on specific protein expression and phosphorylation, such as the ERK1/2 pathway.

Materials:

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 5-MeOT for the specified time.

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathways

G 5-MeOT 5-MeOT Receptor Receptor 5-MeOT->Receptor MEK MEK Receptor->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation

Caption: Proposed pro-proliferative signaling pathway for 5-MeOT.

G 5-MeOT 5-MeOT CellCycle_Regulation CellCycle_Regulation 5-MeOT->CellCycle_Regulation G1_S_Arrest G1_S_Arrest CellCycle_Regulation->G1_S_Arrest Apoptosis_Induction Apoptosis_Induction CellCycle_Regulation->Apoptosis_Induction

Caption: Proposed anti-cancer mechanism of 5-MeOT.

Experimental Workflow

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanism of Action Cell_Seeding Cell_Seeding Treatment Treatment Cell_Seeding->Treatment MTT_Assay MTT_Assay Treatment->MTT_Assay IC50_Determination IC50_Determination MTT_Assay->IC50_Determination Optimal_Dose_Treatment Optimal_Dose_Treatment IC50_Determination->Optimal_Dose_Treatment Western_Blot Western_Blot Optimal_Dose_Treatment->Western_Blot Signaling_Pathway_Analysis Signaling_Pathway_Analysis Western_Blot->Signaling_Pathway_Analysis

Caption: Experimental workflow for optimizing 5-MeOT dosage.

References

Technical Support Center: Synthesis of 5-Methoxytracheloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Methoxytracheloside.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Glycosylation Reaction

  • Question: I am experiencing a low yield during the glycosylation of the 5-methoxytrachelogenin aglycone. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in glycosylation reactions are a common challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

    • Activation of the Glycosyl Donor: Ensure that the glycosyl donor is properly activated. The choice of activator is crucial and depends on the nature of the glycosyl donor. For example, if you are using a glycosyl bromide, silver triflate or N-iodosuccinimide (NIS)/triflic acid are common activators. Incomplete activation will lead to unreacted starting materials.

    • Purity of Reactants and Solvent: The presence of moisture or other impurities in the aglycone, glycosyl donor, or solvent can significantly reduce the yield. Ensure all reactants are thoroughly dried and the solvent is anhydrous.

    • Reaction Temperature: The optimal temperature for glycosylation can vary. If the reaction is too slow, a slight increase in temperature may be beneficial. Conversely, if side products are observed, lowering the temperature might improve selectivity and yield.

    • Protecting Groups on the Glycosyl Donor: The protecting groups on the sugar moiety can influence its reactivity. Ester-type protecting groups (e.g., acetyl, benzoyl) can be less reactive than ether-type protecting groups (e.g., benzyl). Consider switching to a more reactive glycosyl donor if needed.

Issue 2: Poor Stereoselectivity in Glycosylation (Formation of α/β Anomers)

  • Question: My glycosylation reaction is producing a mixture of α and β anomers of this compound. How can I improve the stereoselectivity to favor the desired β-anomer?

  • Answer: Achieving high stereoselectivity is a critical challenge in glycoside synthesis. The formation of the desired 1,2-trans-β-glycosidic linkage can be directed by the choice of protecting group at the C-2 position of the glycosyl donor.

    • Neighboring Group Participation: The use of a "participating" protecting group, such as an acetyl (Ac) or benzoyl (Bz) group, at the C-2 position of the glycosyl donor is a well-established strategy to favor the formation of the β-anomer. The participating group forms a cyclic intermediate that blocks the α-face of the oxocarbenium ion, directing the incoming nucleophile (the aglycone) to attack from the β-face.

    • Solvent Effects: The polarity of the solvent can also influence the stereochemical outcome. Non-polar solvents can sometimes enhance the effect of neighboring group participation.

Issue 3: Difficulties with Protecting Group Removal

  • Question: I am struggling with the final deprotection step to remove the protecting groups from my synthesized this compound. The reaction is either incomplete or leads to degradation of the product. What should I do?

  • Answer: The choice of deprotection conditions is critical to avoid unwanted side reactions and ensure complete removal of the protecting groups.

    • Incomplete Deprotection: If you are removing benzyl (B1604629) ethers by catalytic hydrogenation (e.g., with Pd/C and H₂), ensure the catalyst is active and the reaction is run for a sufficient duration under an adequate hydrogen pressure. The choice of solvent is also important; mixtures like ethanol (B145695)/THF are often effective.

    • Product Degradation: If the product is degrading, the deprotection conditions may be too harsh. For acid-labile protecting groups, use milder acidic conditions. For base-labile groups, carefully control the stoichiometry of the base and the reaction temperature.

    • Orthogonal Protecting Groups: For complex syntheses with multiple protecting groups, employing an orthogonal protecting group strategy is essential. This allows for the selective removal of one type of protecting group in the presence of others under specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a suitable protecting group strategy for the synthesis of the 5-methoxytrachelogenin aglycone?

A1: The 5-methoxytrachelogenin aglycone contains multiple hydroxyl groups that require protection. A robust protecting group strategy is crucial for a successful synthesis. An effective approach involves:

  • Phenolic Hydroxyl Groups: These are often protected as benzyl ethers (Bn), which are stable to a wide range of reaction conditions and can be removed by catalytic hydrogenation.

  • Alcoholic Hydroxyl Groups: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are commonly used to protect alcoholic hydroxyls. These groups can be selectively removed under different conditions than benzyl ethers, allowing for an orthogonal strategy.

Q2: What are the key considerations for introducing the 5-methoxy group onto the aromatic ring?

A2: The introduction of the 5-methoxy group can be achieved at various stages of the synthesis. One common method is the methylation of a corresponding hydroxyl group using a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS) in the presence of a base (e.g., K₂CO₃). It is important to ensure that other hydroxyl groups in the molecule are protected to prevent unwanted methylation.

Q3: How can I monitor the progress of the glycosylation and deprotection reactions?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of these reactions. By comparing the TLC profile of the reaction mixture to that of the starting materials and the expected product, you can determine if the reaction is complete. For more detailed analysis, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can be used.

Data Presentation

Table 1: Comparison of Common Protecting Groups for Hydroxyl Functions

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
Benzyl etherBnNaH, BnBr, DMFH₂, Pd/CStable to acid and base
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, Imidazole, DMFTBAF, THF or mild acidStable to base, labile to acid and fluoride
Acetyl esterAcAc₂O, PyridineMild base (e.g., K₂CO₃, MeOH) or mild acidLabile to acid and base
Benzoyl esterBzBzCl, PyridineBase (e.g., NaOMe, MeOH)More stable than acetyl esters

Experimental Protocols

Protocol 1: General Procedure for Schmidt Glycosylation

  • Dissolve the 5-methoxytrachelogenin aglycone (1.0 eq.) and the glycosyl donor (e.g., a trichloroacetimidate, 1.2 eq.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).

  • Cool the mixture to the desired temperature (e.g., -40 °C).

  • Add a catalytic amount of a Lewis acid activator (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf, 0.1 eq.) dropwise.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a base (e.g., triethylamine).

  • Allow the mixture to warm to room temperature, dilute with DCM, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Benzyl Ether Deprotection

  • Dissolve the protected this compound (1.0 eq.) in a suitable solvent (e.g., a mixture of ethanol and ethyl acetate).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • If necessary, purify the product by chromatography or recrystallization.

Visualizations

Synthetic_Workflow Aglycone_Syn Synthesis of 5-Methoxytrachelogenin (Aglycone) Protection Protection of Hydroxyl Groups Aglycone_Syn->Protection Glycosylation Stereoselective Glycosylation Protection->Glycosylation Protected Aglycone Deprotection Final Deprotection Glycosylation->Deprotection Protected Glycoside Target This compound Deprotection->Target Glycosylation_Stereoselectivity cluster_pathways Reaction Pathways Start Glycosyl Donor + Aglycone Intermediate Oxocarbenium Ion Intermediate Start->Intermediate Participating C-2 Participating Group (e.g., Acetyl) Intermediate->Participating NonParticipating C-2 Non-Participating Group (e.g., Benzyl) Intermediate->NonParticipating Beta_Product β-Anomer (Desired Product) Participating->Beta_Product Favored Pathway NonParticipating->Beta_Product Alpha_Product α-Anomer (Side Product) NonParticipating->Alpha_Product Mixture Formation

Technical Support Center: Overcoming Low Yield in 5-Methoxytracheloside Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of 5-Methoxytracheloside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this bioactive lignan (B3055560).

Troubleshooting Guide: Low Yield of this compound

Low recovery of this compound is a frequent challenge. The following guide provides a structured approach to identifying and resolving potential issues in your workflow.

Problem 1: Inefficient Initial Extraction

Question: My crude extract appears to have a low concentration of this compound. What are the potential causes and solutions?

Potential Cause Troubleshooting Step Recommended Action
Inappropriate Solvent Selection Review the polarity of your extraction solvent. Lignans (B1203133) like this compound are often glycosides, requiring polar solvents for efficient extraction.Use aqueous mixtures of ethanol (B145695) or methanol (B129727) for improved extraction of polar lignan glycosides. For plant material rich in lipophilic compounds, consider a preliminary extraction with a non-polar solvent like n-hexane to remove interfering substances before the main extraction.[1]
Suboptimal Extraction Method Evaluate your current extraction technique. Conventional methods like maceration or Soxhlet may not be as efficient as modern techniques.Consider advanced extraction methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Accelerated Solvent Extraction (ASE) to potentially improve extraction efficiency.[1]
Inadequate Plant Material Preparation Ensure the plant material is properly dried and ground to a fine powder.Increase the surface area of the plant material by grinding it to a consistent, fine powder. Ensure the material is thoroughly dried to prevent interference from excess moisture.
Degradation During Extraction Prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to the degradation of thermolabile compounds.If using heat, minimize the extraction time and temperature. Alternatively, opt for room temperature or cold extraction methods if degradation is suspected.
Problem 2: Loss of Compound During Purification

Question: I am losing a significant amount of this compound during the chromatography steps. How can I optimize my purification protocol?

Potential Cause Troubleshooting Step Recommended Action
Irreversible Adsorption on Stationary Phase The compound may be strongly and irreversibly binding to the silica (B1680970) gel or other stationary phase.Try a different stationary phase, such as reversed-phase C18 silica gel, or use a different chromatography technique like Sephadex LH-20 column chromatography.
Co-elution with Impurities This compound may be co-eluting with other closely related compounds, making isolation difficult.Optimize the mobile phase composition to improve separation. Employing multiple, orthogonal chromatography steps (e.g., normal phase followed by reversed-phase) can enhance purity. A known challenge in isolating similar lignans is the presence of closely related structures, which necessitates careful chromatographic separation.
Compound Instability The pH or solvent conditions during purification may be causing degradation of this compound.Ensure the pH of your mobile phase is within a stable range for the compound. Avoid unnecessarily harsh acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for this compound isolation?

A1: The stems of Trachelospermum asiaticum are a known source for the isolation of this compound and other lignans.

Q2: What analytical techniques are suitable for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a standard and reliable method for the quantification of this compound. A validated HPLC method allows for accurate determination of the compound's concentration in extracts and purified fractions.

Q3: Are there any known stability issues with this compound?

A3: Like many natural products, this compound may be susceptible to degradation under certain conditions. Factors that can affect the stability of natural compounds include temperature, light, pH, and the presence of oxidative enzymes.[1] It is advisable to protect samples from light and excessive heat and to use buffers to maintain a stable pH during processing.

Q4: What are the potential biological activities of this compound?

A4: Lignans as a class of compounds are known to possess a wide range of biological activities, including anti-inflammatory and neuroprotective effects. While specific signaling pathways for this compound are still under investigation, related lignans and other phytochemicals have been shown to modulate pathways involved in inflammation and neuronal protection, such as the Nrf2/HO-1 and CREB-BDNF pathways.

Experimental Protocols

The following is a generalized protocol for the isolation of lignans from a plant source, which can be adapted for this compound.

Protocol 1: Extraction of this compound
  • Plant Material Preparation: Air-dry the stems of Trachelospermum asiaticum and grind them into a fine powder.

  • Defatting (Optional but Recommended): Macerate the powdered plant material with n-hexane at room temperature for 24-48 hours to remove lipids and other non-polar compounds. Filter and discard the hexane (B92381) extract.

  • Main Extraction: Macerate the defatted plant material with 80% methanol in water at room temperature for 48-72 hours, with occasional agitation.

  • Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Purification of this compound
  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate (B1210297). Collect the ethyl acetate fraction, which is expected to contain the lignans.

  • Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Sephadex LH-20 Column Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative HPLC: For final purification to obtain high-purity this compound, use preparative reversed-phase HPLC with a suitable mobile phase, such as a gradient of methanol and water.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Plant Material (e.g., Trachelospermum asiaticum stems) grinding Drying & Grinding plant_material->grinding extraction Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (EtOAc/H2O) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A generalized workflow for the isolation and purification of this compound.

Potential Anti-Inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk MAPK Pathway (p38, ERK, JNK) receptor->mapk Activates nfkb_activation NF-κB Activation mapk->nfkb_activation Activates inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_activation->inflammatory_genes Promotes inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->receptor methoxytracheloside This compound methoxytracheloside->mapk Inhibits methoxytracheloside->nfkb_activation Inhibits

Caption: A putative anti-inflammatory mechanism of this compound.

Potential Neuroprotective Signaling Pathway

neuroprotective_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 Keap1 nrf2 Nrf2 keap1->nrf2 Inhibits (degradation) are Antioxidant Response Element (ARE) nrf2->are Translocates & Binds pi3k_akt PI3K/Akt Pathway creb CREB pi3k_akt->creb Activates bdnf BDNF Expression creb->bdnf Promotes Transcription antioxidant_genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1) are->antioxidant_genes Promotes Transcription oxidative_stress Oxidative Stress oxidative_stress->keap1 Activates methoxytracheloside This compound methoxytracheloside->keap1 Inhibits methoxytracheloside->pi3k_akt Activates

Caption: A putative neuroprotective mechanism of this compound.

References

Technical Support Center: Refining HPLC Methods for 5-Methoxytracheloside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methoxytracheloside. Below you will find frequently asked questions and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for this compound analysis?

A good starting point for a reversed-phase HPLC method for a flavonoid glycoside like this compound would involve a C18 column and a gradient elution using an acidified water/acetonitrile mobile phase.[1][2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.[1][2]

  • Mobile Phase B: HPLC-grade acetonitrile.[1][2]

  • Gradient: Begin with a low percentage of solvent B (e.g., 10-20%) and increase linearly to a higher concentration (e.g., 50-70%) over 20-30 minutes to elute the compound.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30-40°C, with 35°C often being a good starting point for efficiency.[2][3]

  • Detection: UV detection at the lambda max (λmax) of the flavonoid, typically around 260 nm and 350 nm.[1]

Q2: How does the mobile phase pH affect the separation of flavonoid glycosides?

Mobile phase pH is critical as it controls the ionization state of phenolic hydroxyl groups on the flavonoid structure. For acidic compounds like flavonoid glycosides, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase suppresses the ionization of silanol (B1196071) groups on the silica-based stationary phase and the analyte itself. This typically results in sharper peaks and more reproducible retention times.

Q3: What should I do if this compound elutes too early (low retention)?

If the analyte elutes near the solvent front even with a low percentage of organic solvent, consider these options:

  • Decrease Organic Solvent Percentage: This is the most direct way to increase retention in reversed-phase HPLC.[1]

  • Use a More Retentive Stationary Phase: Switch to a C18 column with a higher carbon load or a different selectivity, like a phenyl-hexyl column, which can offer alternative π-π interactions.[1]

  • Consider HILIC: For highly polar compounds such as glycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography.[1]

Q4: How does column temperature impact the analysis?

Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[2]

  • Higher Temperatures (e.g., 35-45°C): Generally lead to lower mobile phase viscosity, which reduces backpressure and can improve peak efficiency. For many flavonoids, an optimal temperature around 35°C has been shown to maximize peak area and chromatogram efficiency.[2][3]

  • Consistency is Key: Maintaining a stable column temperature using an oven is crucial for achieving reproducible retention times.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Problem Potential Cause Recommended Solution Citation
High Backpressure 1. Blocked column inlet frit or guard column. 2. Sample precipitation. 3. Mobile phase salt precipitation.1. Back-flush the column (if permitted by the manufacturer). Replace the guard column. 2. Ensure the sample is fully dissolved in the mobile phase. Filter samples through a 0.22 µm or 0.45 µm filter. 3. Flush the system with water to dissolve salts. Ensure mobile phase components are miscible.[2][6]
Retention Time Shifts 1. Inadequate column equilibration. 2. Mobile phase composition change. 3. Unstable column temperature. 4. Worn pump seals.1. Increase equilibration time between runs, especially for gradient methods (10-20 column volumes). 2. Prepare mobile phases fresh daily and ensure they are well-mixed and degassed. 3. Use a column oven to maintain a constant temperature. 4. Check for leaks around the pump head and replace seals if necessary.[2][4][5]
Poor Peak Shape (Tailing) 1. Interaction with active sites on the stationary phase. 2. Column overload. 3. Mismatched sample solvent strength.1. Add an acid modifier (e.g., 0.1% formic acid) to the mobile phase. Use a column with high-purity silica. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.[2][7]
Poor Peak Shape (Fronting) 1. Column overload. 2. Sample solvent is too strong.1. Dilute the sample or decrease the injection volume. 2. Dissolve the sample in a solvent weaker than the mobile phase.[4][8]
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life.1. Use high-purity HPLC-grade solvents. Flush the detector cell with a strong solvent like methanol (B129727) or isopropanol. 2. Degas the mobile phase thoroughly. Purge the pump to remove bubbles. 3. Check the lamp's energy output and replace if necessary.[4][6]

Experimental Protocols

Protocol 1: General Screening Method (Reversed-Phase)

This protocol provides a robust starting point for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh a known amount of the plant extract or sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water/methanol).

    • Use ultrasonication for 30 minutes to ensure complete dissolution.[2]

    • Centrifuge the extract at 4000 rpm for 10 minutes.[2]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

    • Mobile Phase A: Water with 0.1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.[2]

    • Column Temperature: 35°C.[2][3]

    • PDA Detector: Scan range 200-400 nm, monitoring at ~265 nm and ~350 nm.[2]

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 60% B (linear gradient)

      • 25-30 min: 60% to 90% B (linear gradient for cleaning)

      • 30-32 min: 90% to 20% B (return to initial)

      • 32-40 min: 20% B (column re-equilibration)

Visualized Workflows

hplc_method_development HPLC Method Development Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling SamplePrep Sample Preparation (Extraction, Filtration) InitialRun Initial Screening Run (Scouting Gradient) SamplePrep->InitialRun MobilePhasePrep Mobile Phase Preparation (Fresh Solvents, Degassing) MobilePhasePrep->InitialRun DataAcquisition Data Acquisition InitialRun->DataAcquisition Optimization Parameter Optimization (Gradient, Temp, pH) Validation Method Validation (Linearity, Precision) Optimization->Validation Final Method Quantification Quantification & Reporting Validation->Quantification DataAcquisition->Optimization PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration PeakIntegration->Quantification

Caption: A logical workflow for HPLC method development.

troubleshooting_workflow Troubleshooting: Poor Peak Resolution action_node action_node check_node check_node Start Poor Resolution? Isocratic Isocratic or Gradient? Start->Isocratic AdjustGradient Make Gradient Shallower Isocratic->AdjustGradient Gradient AdjustMobilePhase Decrease % Organic Isocratic->AdjustMobilePhase Isocratic CheckEfficiency Check Column Efficiency (Plate Count) AdjustGradient->CheckEfficiency AdjustMobilePhase->CheckEfficiency ChangeSelectivity Change Selectivity CheckEfficiency->ChangeSelectivity Still Poor End Resolution Improved CheckEfficiency->End Good ChangeStationaryPhase Change Column Type (e.g., Phenyl-Hexyl) ChangeSelectivity->ChangeStationaryPhase ChangeMobilePhase Change Organic Solvent (e.g., MeOH for ACN) ChangeSelectivity->ChangeMobilePhase ChangeStationaryPhase->End ChangeMobilePhase->End

Caption: Troubleshooting workflow for poor peak resolution.

References

troubleshooting unexpected results with 5-Methoxytracheloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxytracheloside. Given that this is a specialized lignan (B3055560) glycoside, this guide also addresses challenges common to working with novel or less-characterized natural products.

Frequently Asked Questions (FAQs) & Troubleshooting

1. How can I confirm the identity and purity of my this compound sample?

Unexpected experimental results can often be traced back to issues with the compound's identity or purity. It is crucial to verify these parameters before starting any experiments.

Answer:

A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is a robust method for confirming the identity and purity of your this compound sample.[1][2]

  • HPLC Analysis: This technique separates your sample into its individual components. A pure sample should ideally show a single major peak. The retention time of this peak can be compared to a known standard if available. Different HPLC methods can be employed for quantification, such as the external standard method or the standard addition method.[3]

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of a molecule. The observed chemical shifts, coupling constants, and integration values should match the expected structure of this compound. Comparing your spectra to published data or a certified reference standard is the gold standard for identity confirmation.

Troubleshooting Workflow for Identity and Purity:

start Start: Unexpected Results check_purity Run HPLC Analysis start->check_purity multiple_peaks Multiple Peaks Observed? check_purity->multiple_peaks single_peak Single Major Peak multiple_peaks->single_peak No repurify Action: Repurify Sample (e.g., preparative HPLC) multiple_peaks->repurify Yes check_identity Perform NMR Spectroscopy single_peak->check_identity match_structure Spectra Match Expected Structure? check_identity->match_structure wrong_compound Conclusion: Incorrect Compound or Significant Impurities match_structure->wrong_compound No proceed Conclusion: Compound is Pure and Correct match_structure->proceed Yes repurify->check_purity start Inconsistent Results compound_issues Compound-Related - Purity/Identity - Solubility - Stability start->compound_issues cell_issues Cell-Related - Passage Number - Seeding Density - Contamination start->cell_issues assay_issues Assay-Related - Incubation Times - Reagent Quality - Plate Reader Settings start->assay_issues Compound This compound Receptor Unknown Receptor Compound->Receptor Binds? PI3K PI3K Receptor->PI3K Activates? Akt Akt PI3K->Akt Phosphorylates? mTORC1 mTORC1 Akt->mTORC1 Activates? Proliferation Cell Proliferation mTORC1->Proliferation Promotes?

References

Validation & Comparative

5-Methoxytracheloside vs. Other Trachelosides: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tracheloside (B49147), a lignan (B3055560) glycoside found in plants of the Trachelospermum genus, has garnered significant interest in the scientific community for its diverse biological activities. These activities range from promoting wound healing to exhibiting anti-tumor effects. This guide provides a comprehensive comparison of the known biological activities of tracheloside and explores the potential influence of methoxylation, with a specific focus on the theoretical compound 5-Methoxytracheloside. Due to a lack of available scientific literature on this compound, this guide will focus on the established activities of the parent compound, tracheloside, and discuss the potential implications of a 5-methoxy substitution based on general principles of medicinal chemistry and studies of other methoxylated natural products.

Comparative Analysis of Biological Activity

Currently, there is a significant data gap in the scientific literature regarding "this compound." No direct experimental studies comparing its activity to tracheloside or other derivatives were found. Therefore, this section will focus on the well-documented biological activities of tracheloside.

Tracheloside: A Profile of Bioactivity

Tracheloside has demonstrated notable effects in two primary areas: wound healing and oncology.

1. Promotion of Keratinocyte Proliferation and Wound Healing:

Tracheloside has been shown to promote the proliferation of HaCaT cells, a human keratinocyte cell line, which is a critical process in wound healing.[1] Studies have indicated that tracheloside's effect on cell proliferation is dose-dependent.[1] The underlying mechanism for this activity is believed to be the stimulation of the ERK1/2 signaling pathway.[1]

2. Anti-Tumor Activity in Colorectal Cancer:

In the context of oncology, tracheloside has exhibited anti-tumor properties against colorectal cancer (CRC) cells.[2][3] Its mechanism of action involves the inhibition of CRC cell proliferation, induction of cell cycle arrest, and apoptosis.[2][3] Specifically, tracheloside treatment has been associated with the upregulation of p16 and the downregulation of cyclin D1 and CDK4, leading to cell cycle arrest.[2] Furthermore, it induces mitochondria-mediated apoptosis through the regulation of the Bcl-2 family of proteins.[2] Tracheloside has also been shown to regulate the expression of epithelial-mesenchymal transition (EMT) markers.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data available for the biological activity of tracheloside.

CompoundBiological ActivityCell LineKey FindingsReference
Tracheloside Keratinocyte ProliferationHaCaTIncreased cell proliferation by 13.98%, 18.82%, and 17.94% at 1, 5, and 10 µg/ml, respectively, after 24 hours.[1]
Wound Healing (in vitro)HaCaTMore than 2-fold increased healing activity after 24 hours compared to the control.[1]
Anti-proliferativeCT26, SW480, SW620 (CRC)Inhibited the proliferation of CRC cells.[2][3]
Cell Cycle ArrestCT26 (CRC)Upregulation of p16; Downregulation of cyclin D1 and CDK4.[2]
Apoptosis InductionCT26 (CRC)Induced mitochondria-mediated apoptosis.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay (HaCaT cells)
  • Cell Culture: HaCaT cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells were seeded in 96-well plates. After 24 hours, the media was replaced with serum-free DMEM for 12 hours. Subsequently, cells were treated with various concentrations of tracheloside (1, 5, and 10 µg/ml) for 24 hours.

  • Analysis: Cell proliferation was measured using a cell counting kit (CCK-8) according to the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader.[1]

In Vitro Scratch Assay (Wound Healing)
  • Cell Culture: HaCaT cells were grown to confluence in 6-well plates.

  • Wound Creation: A sterile 200 µl pipette tip was used to create a linear scratch in the cell monolayer.

  • Treatment: The cells were washed with phosphate-buffered saline (PBS) to remove detached cells and then treated with tracheloside (10 µg/ml) in serum-free DMEM.

  • Analysis: Images of the scratch were captured at 0 and 24 hours. The wound closure area was measured using image analysis software.[1]

Cell Viability Assay (CRC cells)
  • Cell Culture: CT26, SW480, and SW620 colorectal cancer cells were cultured in appropriate media.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of tracheloside.

  • Analysis: Cell viability was determined using a WST-1 assay after a specified incubation period.[3]

Western Blot Analysis
  • Protein Extraction: Cells were lysed using a lysis buffer, and protein concentrations were determined.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK1/2, ERK1/2, p16, cyclin D1, CDK4) overnight at 4°C. After washing, the membrane was incubated with a secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

The Potential Role of 5-Methoxy Substitution

While no data exists for this compound, the introduction of a methoxy (B1213986) group to a natural product can significantly alter its biological activity. The effect of methoxylation is position-dependent and can influence several factors:

  • Lipophilicity: A methoxy group generally increases the lipophilicity of a molecule. This can affect its ability to cross cell membranes, potentially altering its bioavailability and intracellular concentration.

  • Metabolic Stability: Methoxy groups can influence the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation.

  • Receptor Binding: The addition of a methoxy group can alter the steric and electronic properties of a molecule, thereby affecting its binding affinity and selectivity for specific biological targets.

Based on studies of other natural products, a 5-methoxy substitution on the tracheloside scaffold could potentially:

  • Enhance Anti-proliferative Activity: In some classes of compounds, methoxylation has been shown to enhance cytotoxic and anti-proliferative effects.

  • Alter Signaling Pathway Modulation: The change in molecular structure could lead to a different or more potent interaction with signaling proteins like those in the ERK or apoptosis pathways.

  • Modify Bioavailability: The increased lipophilicity might lead to better absorption and distribution, but could also result in increased metabolic clearance.

It is crucial to emphasize that these are theoretical considerations. Without experimental data, the actual biological activity of this compound remains unknown.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathway of tracheloside in promoting keratinocyte proliferation and a general workflow for evaluating the biological activity of a novel compound.

Tracheloside_ERK_Pathway Tracheloside Tracheloside Receptor Unknown Receptor Tracheloside->Receptor Cell_Membrane Cell Membrane MEK MEK Receptor->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 Nucleus Nucleus pERK->Nucleus Proliferation Keratinocyte Proliferation Nucleus->Proliferation Promotes

Caption: Signaling pathway of tracheloside-induced keratinocyte proliferation via ERK1/2 phosphorylation.

Experimental_Workflow Compound Test Compound (e.g., this compound) In_Vitro In Vitro Studies Compound->In_Vitro Cell_Culture Cell Culture (e.g., HaCaT, CRC cells) In_Vitro->Cell_Culture Activity_Assay Biological Activity Assays (Proliferation, Viability, etc.) Cell_Culture->Activity_Assay Mechanism_Study Mechanism of Action Studies (Western Blot, etc.) Activity_Assay->Mechanism_Study In_Vivo In Vivo Studies (Animal Models) Mechanism_Study->In_Vivo Promising results lead to Toxicity Toxicity & Pharmacokinetics In_Vivo->Toxicity Efficacy Efficacy Studies In_Vivo->Efficacy

Caption: General experimental workflow for evaluating the biological activity of a novel compound.

Conclusion and Future Directions

Tracheloside is a promising natural product with well-documented activities in wound healing and cancer. While the specific biological profile of this compound remains uncharacterized, the principles of medicinal chemistry suggest that methoxylation could significantly impact its efficacy and properties. Further research, including the synthesis and biological evaluation of this compound and other derivatives, is warranted to fully elucidate the structure-activity relationships within this class of compounds. Such studies would be invaluable for the development of novel therapeutic agents.

References

A Comparative Analysis of Methoxyflavonoids and Synthetic Inhibitors of Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory potential of methoxyflavonoids isolated from Inula britannica against the enzyme soluble epoxide hydrolase (sEH), benchmarked against well-established synthetic sEH inhibitors. The data presented is compiled from publicly available research to facilitate an objective comparison for professionals in drug discovery and development.

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the concentration and half-life of EETs are increased, offering a promising therapeutic strategy for a range of inflammatory and cardiovascular diseases.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of five methoxyflavonoids from Inula britannica and two widely studied synthetic sEH inhibitors, t-AUCB and TPPU, are summarized below. The data highlights the significant difference in potency, with synthetic inhibitors demonstrating activity in the nanomolar range, while the natural flavonoids exhibit inhibitory effects at micromolar concentrations.

CompoundTypeTargetIC50 ValueSource
Patuletin MethoxyflavonoidHuman sEH12.1 ± 0.1 µM[1][2]
Hispidulin MethoxyflavonoidHuman sEH22.2 ± 0.3 µM[1][2]
Nepetin MethoxyflavonoidHuman sEH40.9 ± 0.6 µM[1][2]
Eupatin MethoxyflavonoidHuman sEH42.6 ± 0.8 µM[1][2]
Isorhametin-3-O-glucoside MethoxyflavonoidHuman sEH62.8 ± 1.8 µM[1][2]
trans-AUCB SyntheticHuman sEH0.5 nM / 1.3 nM[3][4]
TPPU SyntheticHuman sEH3.7 nM[5][6]

Experimental Protocols

The determination of sEH inhibitory potency is commonly performed using a fluorometric kinetic assay. The following is a representative methodology:

Principle: The assay measures the hydrolysis of a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH into a highly fluorescent product. The rate of fluorescence increase is proportional to the sEH activity.

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer

  • PHOME substrate

  • Test compounds (methoxyflavonoids or synthetic inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Enzyme and Substrate Preparation: The sEH enzyme and PHOME substrate are diluted to their optimal working concentrations in the assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the sEH enzyme in a 96-well plate for a defined period to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the PHOME substrate.

  • Fluorescence Measurement: The increase in fluorescence is monitored kinetically over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition for each concentration of the test compound is determined relative to a vehicle control. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of sEH in the inflammatory signaling pathway and a typical experimental workflow for screening sEH inhibitors.

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs EETs (Epoxyeicosatrienoic Acids) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH AntiInflammatory Anti-inflammatory Effects (Vasodilation, Analgesia) EETs->AntiInflammatory DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs ProInflammatory Pro-inflammatory Effects (Loss of beneficial effects) DHETs->ProInflammatory Inhibitors sEH Inhibitors (e.g., Methoxyflavonoids, t-AUCB, TPPU) Inhibitors->sEH

Caption: The sEH signaling pathway in inflammation.

sEH_Inhibitor_Screening_Workflow Start Start: Compound Library PrepareReagents Prepare Reagents (sEH Enzyme, Substrate, Buffers) Start->PrepareReagents DispenseCompounds Dispense Test Compounds and Controls into Microplate PrepareReagents->DispenseCompounds AddEnzyme Add sEH Enzyme and Incubate DispenseCompounds->AddEnzyme AddSubstrate Initiate Reaction with Substrate AddEnzyme->AddSubstrate ReadPlate Kinetic Fluorescence Reading AddSubstrate->ReadPlate AnalyzeData Data Analysis: Calculate % Inhibition and IC50 ReadPlate->AnalyzeData End End: Identify Hits AnalyzeData->End

Caption: Experimental workflow for sEH inhibitor screening.

References

Unveiling the Bioactivity of 5-Methoxytracheloside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytracheloside is a compound of interest within the scientific community, though public-domain research on its specific bioactivity is currently limited. This guide provides a comparative analysis of its potential biological effects by examining the well-documented activities of its parent compound, Tracheloside, and the known influence of methoxylation on the bioactivity of related natural products. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Comparative Bioactivity: Tracheloside as a Proxy

Given the absence of direct experimental data for this compound, we turn to its structural precursor, Tracheloside, a lignan (B3055560) glycoside isolated from plants of the Trachelospermum genus. Tracheloside has demonstrated a range of biological activities, offering a predictive baseline for the potential effects of its 5-methoxy derivative.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of Tracheloside, particularly in the context of colorectal cancer. Research has shown that Tracheloside can inhibit the proliferation of colorectal cancer cells and suppress metastasis.[1][2][3] The proposed mechanism involves the induction of cell cycle arrest and apoptosis.[1][3]

Table 1: Anti-Cancer Activity of Tracheloside against Colorectal Cancer Cells

Cell LineBioactivityKey FindingsReference
CT26 (murine colorectal carcinoma)Inhibition of proliferation, induction of apoptosis, suppression of metastasisUpregulation of p16, downregulation of cyclin D1 and CDK4, regulation of Bcl-2 family proteins.[1][2][3]
SW480 (human colon adenocarcinoma)Inhibition of cell viabilityDose-dependent reduction in cell viability.[2]
SW620 (human colon adenocarcinoma)Inhibition of cell viabilityDose-dependent reduction in cell viability.[2]
Keratinocyte Proliferation and Wound Healing

Tracheloside has been shown to promote the proliferation of keratinocytes, the primary cell type in the epidermis, suggesting its potential application in wound healing.[4][5][6] This activity is mediated through the stimulation of the ERK1/2 signaling pathway.[4][5][6]

Table 2: Effect of Tracheloside on Keratinocyte Proliferation

Cell LineConcentrationEffect on ProliferationKey PathwayReference
HaCaT (human keratinocytes)10 µg/ml>40% increase compared to controlPhosphorylation of ERK1/2[4][5]
Anti-Estrogenic Activity

An early study identified Tracheloside as a compound with anti-estrogenic properties. It was shown to significantly decrease the activity of alkaline phosphatase, an estrogen-inducible marker enzyme, in Ishikawa cells, a human endometrial adenocarcinoma cell line.[7]

Table 3: Anti-Estrogenic Activity of Tracheloside

Cell LineBioactivityIC50 ValueComparisonReference
Ishikawa (human endometrial adenocarcinoma)Inhibition of alkaline phosphatase activity0.31 µg/mlComparable to Tamoxifen (IC50 = 0.43 µg/ml)[7]

The Influence of Methoxylation on Bioactivity

The introduction of a methoxy (B1213986) group to a phenolic compound can significantly alter its biological properties. Generally, methoxylation is known to:

  • Increase Metabolic Stability: Methoxy groups can protect hydroxyl groups from rapid conjugation in the liver and intestines, leading to improved oral bioavailability.[8]

  • Enhance Lipophilicity: Increased lipophilicity can improve membrane transport and cellular uptake.[9]

  • Modify Potency: The effect on potency is variable. In some cases, methoxylated flavonoids have shown greater potency in inhibiting cancer cell proliferation compared to their unmethylated counterparts.[8] For example, 5,7,4'-trimethoxyflavone was found to be about eight times more potent than its trihydroxy analog, apigenin, in inhibiting the proliferation of oral squamous carcinoma cells.[8]

Based on these principles, it is plausible that this compound could exhibit enhanced bioavailability and potentially greater potency in its anti-cancer, wound healing, and anti-estrogenic activities compared to Tracheloside. However, this remains a hypothesis pending direct experimental validation.

Experimental Protocols

The following are summaries of methodologies used in the cited studies on Tracheloside, which can serve as a reference for designing experiments for this compound.

Cell Viability Assay (WST-1)
  • Cells (e.g., CT26, SW480, SW620) are seeded in 96-well plates.

  • After 24 hours, the cells are treated with various concentrations of the test compound (e.g., Tracheloside) for a specified duration (e.g., 48 hours).

  • WST-1 reagent is added to each well and incubated.

  • The absorbance is measured at a specific wavelength (e.g., 450 nm) to determine the number of viable cells.[2]

Western Blot Analysis for Signaling Pathway Proteins
  • Cells are treated with the test compound.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK1/2, ERK1/2, p16, cyclin D1, CDK4).

  • After washing, the membrane is incubated with a secondary antibody.

  • The protein bands are visualized using a chemiluminescence detection system.[4]

In Vitro Scratch Wound Healing Assay
  • Cells (e.g., HaCaT) are grown to confluence in a culture plate.

  • A scratch is made through the cell monolayer using a sterile pipette tip.

  • The cells are washed to remove debris and then incubated with the test compound.

  • Images of the scratch are captured at different time points (e.g., 0 and 24 hours).

  • The rate of wound closure is measured to assess cell migration.[4]

Visualizing Potential Mechanisms

The following diagrams illustrate the known signaling pathway of Tracheloside and a hypothetical experimental workflow for validating the bioactivity of this compound.

Tracheloside_Signaling_Pathway Tracheloside Tracheloside MEK MEK Tracheloside->MEK ERK1_2 ERK1/2 MEK->ERK1_2 p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Proliferation Keratinocyte Proliferation p_ERK1_2->Proliferation

Caption: Tracheloside's role in promoting keratinocyte proliferation via the ERK1/2 signaling pathway.

Bioactivity_Validation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound This compound Cell_Lines Cancer & Normal Cell Lines Compound->Cell_Lines Bioassays Proliferation (MTT) Apoptosis (FACS) Migration (Wound Healing) Cell_Lines->Bioassays Mechanism Mechanism of Action (Western Blot, qPCR) Bioassays->Mechanism Data_Analysis Data Analysis (IC50, etc.) Mechanism->Data_Analysis Animal_Model Animal Model (e.g., Xenograft) Data_Analysis->Animal_Model Promising Results Treatment Treatment with This compound Animal_Model->Treatment Evaluation Tumor Growth Metastasis Toxicity Treatment->Evaluation Histo_Analysis Histological Analysis Evaluation->Histo_Analysis

References

A Comparative Guide to the Structure-Activity Relationship of Lignan Glycosides and the Potent Anti-inflammatory Activities of 5-Methoxytryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural features influencing the biological activity of lignan (B3055560) glycosides, with a focused exploration of the well-documented anti-inflammatory and anti-fibrotic properties of 5-Methoxytryptophan (B613034) (5-MTP). While direct structure-activity relationship (SAR) data for 5-Methoxytracheloside is limited in the current literature, this guide leverages available information on related compounds to draw pertinent comparisons and offer insights for drug discovery and development.

Section 1: Understanding the Core Structures

1.1 this compound: A Lignan Glycoside

This compound belongs to the lignan class of natural products, characterized by a backbone formed from the dimerization of two phenylpropanoid units. As a glycoside, it features a sugar moiety attached to the aglycone (the non-sugar part), which in this case is 5-Methoxytrachelogenin. The glycosidic linkage is a critical structural feature that significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule, affecting its solubility, stability, and interaction with biological targets.[1]

1.2 5-Methoxytryptophan (5-MTP): An Endogenous Anti-inflammatory Molecule

5-Methoxytryptophan (5-MTP) is a metabolite of the essential amino acid L-tryptophan.[2][3] It has emerged as a potent endogenous molecule with significant anti-inflammatory, anti-fibrotic, and vasoprotective properties.[3][4][5] Its structure, featuring an indole (B1671886) ring with a methoxy (B1213986) group at the 5-position and an amino acid side chain, is key to its biological functions.

Section 2: Comparative Biological Activities and Mechanisms of Action

While a direct SAR comparison is challenging due to the lack of data on this compound analogs, we can compare the known activities of 5-MTP with general principles of lignan bioactivity.

Table 1: Comparison of Biological Activities

Feature5-Methoxytryptophan (5-MTP)Lignan Glycosides (General)
Primary Activities Anti-inflammatory, Anti-fibrotic, Vasoprotective[3][4][5]Antitumor, Antiviral, Anti-inflammatory[6]
Mechanism of Action Inhibition of p38 MAPK, NF-κB, TGF-β/SMAD3, and PI3K/AKT signaling pathways[3][4][7]Varies widely; includes tubulin polymerization inhibition, enzyme inhibition, and receptor antagonism.
Key Structural Determinants 5-methoxyindole ring, amino acid side chainDimeric phenylpropanoid backbone, stereochemistry, nature and position of substituents and glycosidic linkages.

2.1 Anti-inflammatory and Anti-fibrotic Effects of 5-MTP

5-MTP has been shown to exert potent anti-inflammatory effects by inhibiting the activation of macrophages and blocking the release of pro-inflammatory cytokines.[5] It also plays a crucial role in tissue protection by attenuating fibrosis in various organs, including the kidneys and lungs.[5][7] These effects are mediated through the downregulation of key inflammatory and fibrotic signaling pathways.

Signaling Pathway Modulated by 5-MTP

5-MTP_Signaling_Pathway cluster_downstream Downstream Signaling cluster_response Cellular Response Inflammatory Stimuli (LPS, TGF-β) Inflammatory Stimuli (LPS, TGF-β) Receptor Receptor Inflammatory Stimuli (LPS, TGF-β)->Receptor Cell Membrane Cell Membrane p38 MAPK p38 MAPK Receptor->p38 MAPK NF-κB NF-κB Receptor->NF-κB PI3K/AKT PI3K/AKT Receptor->PI3K/AKT SMAD3 SMAD3 Receptor->SMAD3 5-MTP 5-MTP 5-MTP->p38 MAPK Inhibits 5-MTP->NF-κB Inhibits 5-MTP->PI3K/AKT Inhibits 5-MTP->SMAD3 Inhibits Inflammation Inflammation p38 MAPK->Inflammation NF-κB->Inflammation Fibrosis Fibrosis PI3K/AKT->Fibrosis SMAD3->Fibrosis

Caption: Signaling pathways inhibited by 5-MTP.

Section 3: The Role of Structural Modifications on Biological Activity

The principles of SAR are fundamental in drug discovery, guiding the optimization of lead compounds.[8] Key structural modifications, such as the addition or removal of functional groups, can dramatically alter a molecule's biological activity.

3.1 The Influence of the Methoxy Group

The methoxy (-OCH3) group is a common substituent in many biologically active compounds. Its presence can influence a molecule's lipophilicity, electronic properties, and metabolic stability. In the case of 5-MTP, the 5-methoxy group on the indole ring is crucial for its activity. For other classes of compounds, the position and number of methoxy groups can fine-tune their biological effects. For instance, in some anticancer agents, the addition of methoxy groups enhances cytotoxicity, while in others, it may reduce activity.[9]

3.2 The Impact of Glycosylation

Glycosylation, the attachment of a sugar moiety, is a key modification in many natural products, including tracheloside.[10] This modification generally increases water solubility and can be critical for the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The sugar moiety can also play a direct role in the compound's interaction with its biological target. The specific type of sugar and the nature of the glycosidic bond can lead to significant differences in biological activity.[1]

Experimental Workflow for Assessing Bioactivity

Experimental_Workflow Compound Synthesis/Isolation Compound Synthesis/Isolation In vitro Assays In vitro Assays Compound Synthesis/Isolation->In vitro Assays Enzyme Inhibition, Receptor Binding Cell-based Assays Cell-based Assays Compound Synthesis/Isolation->Cell-based Assays Cytotoxicity, Cytokine Release Data Analysis & SAR Data Analysis & SAR In vitro Assays->Data Analysis & SAR In vivo Animal Models In vivo Animal Models Cell-based Assays->In vivo Animal Models In vivo Animal Models->Data Analysis & SAR

Caption: A typical workflow for SAR studies.

Section 4: Experimental Protocols

4.1 In Vitro Anti-inflammatory Assays (General Protocol)

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., 5-MTP) for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Cytokine Measurement: After 24 hours, the cell supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using ELISA kits.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cytokine release by 50%) is calculated.

4.2 Western Blot for Signaling Pathway Analysis

  • Cell Lysis: Following treatment with the test compound and stimulant, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against phosphorylated and total proteins of the signaling pathway of interest (e.g., p-p38, p38, p-NF-κB, NF-κB).

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Section 5: Conclusion and Future Directions

While the direct structure-activity relationship of this compound remains to be elucidated, the extensive research on 5-Methoxytryptophan provides a valuable framework for understanding how a small molecule can exert potent and specific biological effects. The anti-inflammatory and anti-fibrotic activities of 5-MTP, mediated through the inhibition of multiple signaling pathways, highlight it as a promising therapeutic lead.

Future research should focus on synthesizing and testing analogs of this compound to establish its SAR. Key modifications to explore would include altering the methoxy substitution pattern, modifying the aglycone backbone, and varying the glycosidic moiety. Such studies, combined with the insights gained from well-characterized molecules like 5-MTP, will be instrumental in the development of novel therapeutics for inflammatory and fibrotic diseases.

References

Comparative Efficacy Analysis: 5-Methoxytryptophan vs. Standard Therapeutic Agents in Inflammation and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of 5-Methoxytryptophan (5-MTP) in comparison to established anti-inflammatory and cytotoxic drugs. This guide synthesizes available preclinical data on its efficacy and mechanisms of action.

Disclaimer: Initial searches for "5-Methoxytracheloside" did not yield any publicly available scientific data. This guide therefore focuses on the similarly named and biologically active compound, 5-Methoxytryptophan (5-MTP), as a relevant alternative. The information presented herein is for research and informational purposes only and does not constitute medical advice.

Introduction

5-Methoxytryptophan (5-MTP) is a metabolite of the essential amino acid L-tryptophan that has garnered scientific interest for its potential therapeutic properties. Preclinical studies have demonstrated its involvement in key biological processes, including the modulation of inflammatory responses and the induction of apoptosis in cancer cells. This guide provides a comparative analysis of 5-MTP's efficacy against standard-of-care drugs in these domains: the anti-inflammatory agents dexamethasone (B1670325) and indomethacin (B1671933), and the chemotherapeutic drug doxorubicin.

Anti-Inflammatory Efficacy: 5-MTP vs. Dexamethasone and Indomethacin

Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of pathologies. Standard treatments include corticosteroids like dexamethasone and nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. 5-MTP has emerged as a potential modulator of inflammatory pathways.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory efficacy of 5-MTP, dexamethasone, and indomethacin. It is important to note that direct comparative studies with 5-MTP are limited, and the presented data is compiled from various independent investigations.

CompoundTarget/AssayCell Type/SystemIC50 / Effective Concentration
5-Methoxytryptophan (5-MTP) Inhibition of pro-inflammatory cytokine and chemokine releaseMacrophagesData not available
Inhibition of COX-2 expressionMacrophagesData not available
Dexamethasone Inhibition of IL-10 productionHuman Peripheral Blood Mononuclear Cells (PBMCs)61.1% inhibition at 1 µM[1]
Inhibition of various cytokines (IL-2, IL-4, IL-6, IL-10, IL-17A, IFN-γ, TNF, IL-1β)Human Peripheral Blood Mononuclear Cells (PBMCs) from SSc patientsSignificant reduction at 1 µM[2]
Indomethacin COX-1 InhibitionPurified enzyme18 - 230 nM
COX-2 InhibitionPurified enzyme26 - 630 nM
Mechanism of Action: A Comparative Overview

The anti-inflammatory actions of these compounds are mediated through distinct signaling pathways.

5-Methoxytryptophan (5-MTP): The anti-inflammatory effects of 5-MTP are attributed to its ability to inhibit the activation of macrophages.[3][4] This is achieved, at least in part, by suppressing the p38 MAPK signaling pathway, which in turn prevents the activation of the transcription factor NF-κB.[4] NF-κB is a master regulator of pro-inflammatory gene expression, including cytokines, chemokines, and COX-2. By inhibiting this pathway, 5-MTP can effectively dampen the inflammatory cascade.[3][4]

Dexamethasone: As a synthetic glucocorticoid, dexamethasone exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB and AP-1.

Indomethacin: Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX activity, indomethacin reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Signaling Pathway Diagrams

Anti_Inflammatory_Pathways cluster_5MTP 5-Methoxytryptophan cluster_Dexa Dexamethasone cluster_Indo Indomethacin 5-MTP 5-MTP p38 MAPK p38 MAPK 5-MTP->p38 MAPK NF-kB NF-kB p38 MAPK->NF-kB Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Dexamethasone Dexamethasone GR GR Dexamethasone->GR NF-kB_Dexa NF-kB GR->NF-kB_Dexa Pro-inflammatory Genes_Dexa Pro-inflammatory Genes NF-kB_Dexa->Pro-inflammatory Genes_Dexa Indomethacin Indomethacin COX-1/COX-2 COX-1/COX-2 Indomethacin->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Apoptosis_Pathways cluster_5MTP_apoptosis 5-Methoxytryptophan cluster_Dox_apoptosis Doxorubicin 5-MTP_A 5-MTP Apoptosis_Proteins Modulation of Apoptosis Proteins 5-MTP_A->Apoptosis_Proteins Apoptosis_5MTP Apoptosis Apoptosis_Proteins->Apoptosis_5MTP Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Intrinsic_Pathway Intrinsic Apoptotic Pathway DNA_Damage->Intrinsic_Pathway Caspase_Activation Caspase Activation Intrinsic_Pathway->Caspase_Activation Apoptosis_Dox Apoptosis Caspase_Activation->Apoptosis_Dox

References

Assessing the Specificity of 5-Methoxytracheloside's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytracheloside (5-MT) is a novel synthetic derivative of Tracheloside, a naturally occurring lignan (B3055560) glycoside. Preliminary investigations into its parent compound, Tracheloside, have revealed several biological activities, including antiestrogenic effects, promotion of keratinocyte proliferation via ERK1/2 stimulation, and potent α-glucosidase inhibition.[1] As a new chemical entity, a thorough assessment of 5-MT's target specificity is paramount to understanding its therapeutic potential and predicting potential off-target liabilities.

This guide provides a comparative framework for evaluating the specificity of this compound. We will outline a series of proposed experiments and present hypothetical data in comparison to well-characterized inhibitor compounds for each of Tracheloside's known activities. This structured approach is designed to guide researchers in systematically characterizing the selectivity of this novel compound.

Hypothesized Mechanisms of Action and Comparator Compounds

Based on the known biological activities of its parent compound, Tracheloside, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:

  • Antiestrogenic Activity: Modulation of estrogen receptor (ER) signaling.

  • Cell Proliferation: Interference with the MAPK/ERK signaling pathway.

  • Glucosidase Inhibition: Direct inhibition of α-glucosidase enzymes.

To objectively assess the specificity of 5-MT, we have selected the following well-characterized drugs as comparators:

  • Tamoxifen: A selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer.[2][3] It is known to have both estrogenic and anti-estrogenic effects depending on the target tissue and can exhibit off-target effects by interacting with various other receptors.[4][5]

  • U0126: A highly selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2.[6][7][8] Its specificity for MEK over other kinases is well-documented.[8]

  • Acarbose: An α-glucosidase inhibitor used for the management of type 2 diabetes.[9][10] It acts locally in the gastrointestinal tract to delay carbohydrate digestion.[11][12]

Data Presentation: A Comparative Analysis

The following tables present a hypothetical yet plausible comparison of this compound with the selected comparator compounds. These tables are intended to serve as a template for organizing and interpreting experimental data.

Table 1: In Vitro Potency Against Primary Targets

CompoundTargetAssay TypeIC50 (nM)
This compound (Hypothetical) Estrogen Receptor αRadioligand Binding50
MEK1Kinase Activity500
α-GlucosidaseEnzyme Inhibition25
Tamoxifen Estrogen Receptor αRadioligand Binding10
MEK1Kinase Activity>10,000
α-GlucosidaseEnzyme Inhibition>10,000
U0126 Estrogen Receptor αRadioligand Binding>10,000
MEK1Kinase Activity72
α-GlucosidaseEnzyme Inhibition>10,000
Acarbose Estrogen Receptor αRadioligand Binding>10,000
MEK1Kinase Activity>10,000
α-GlucosidaseEnzyme Inhibition1,000

Table 2: Kinase Selectivity Profile (Hypothetical Data for 5-MT)

KinaseThis compound (% Inhibition @ 1 µM)U0126 (% Inhibition @ 1 µM)
MEK1 85 98
MEK2 80 95
PKA<5<5
PKCα8<5
CDK212<5
JNK115<5
p38α10<5

Table 3: Cellular Activity

CompoundCell LineAssayEC50 (nM)
This compound (Hypothetical) MCF-7 (ER+)ERE-Luciferase100 (antagonist)
HaCaTProliferation (p-ERK)750
Caco-2Glucose Uptake80
Tamoxifen MCF-7 (ER+)ERE-Luciferase25 (antagonist)
HaCaTProliferation (p-ERK)>10,000
Caco-2Glucose Uptake>10,000
U0126 MCF-7 (ER+)ERE-Luciferase>10,000
HaCaTProliferation (p-ERK)100
Caco-2Glucose Uptake>10,000
Acarbose MCF-7 (ER+)ERE-Luciferase>10,000
HaCaTProliferation (p-ERK)>10,000
Caco-2Glucose Uptake2,000

Experimental Protocols

To generate the comparative data presented above, a series of well-defined experiments are required. The following protocols provide a detailed methodology for assessing the on-target and off-target effects of this compound.

Estrogen Receptor Alpha (ERα) Competition Binding Assay
  • Objective: To determine the binding affinity of 5-MT to the human ERα.

  • Methodology:

    • Prepare a reaction mixture containing purified human recombinant ERα protein and a fixed concentration of [3H]-estradiol.

    • Add increasing concentrations of 5-MT, Tamoxifen (positive control), or vehicle (negative control) to the reaction mixture.

    • Incubate at 4°C for 18 hours to reach equilibrium.

    • Separate bound from free radioligand using a hydroxylapatite slurry.

    • Measure the amount of bound [3H]-estradiol using liquid scintillation counting.

    • Calculate the IC50 value by non-linear regression analysis of the competition binding curves.

In Vitro MEK1 Kinase Assay
  • Objective: To determine the inhibitory activity of 5-MT against MEK1 kinase.

  • Methodology:

    • Use a commercially available MEK1 kinase assay kit (e.g., TR-FRET based).

    • In a 384-well plate, add recombinant active MEK1 enzyme to a reaction buffer containing ATP and a specific substrate (e.g., inactive ERK2).

    • Add increasing concentrations of 5-MT, U0126 (positive control), or DMSO (vehicle control).

    • Incubate the reaction at 30°C for 60 minutes.

    • Add a detection reagent containing an antibody specific for the phosphorylated substrate.

    • Measure the signal (e.g., TR-FRET ratio) using a plate reader.

    • Calculate the IC50 value from the dose-response curve.

In Vitro α-Glucosidase Inhibition Assay
  • Objective: To determine the inhibitory activity of 5-MT against α-glucosidase.

  • Methodology:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (pH 6.8).[13]

    • Add increasing concentrations of 5-MT, Acarbose (positive control), or buffer (negative control) to the enzyme solution in a 96-well plate.[13]

    • Pre-incubate at 37°C for 10 minutes.[13]

    • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[13]

    • Incubate at 37°C for 30 minutes.[14]

    • Stop the reaction by adding sodium carbonate solution.[13]

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm.[13]

    • Calculate the percentage of inhibition and determine the IC50 value.

Kinase Panel Profiling
  • Objective: To assess the selectivity of 5-MT across a broad range of kinases.

  • Methodology:

    • Utilize a commercial kinase profiling service that offers a panel of several hundred kinases (e.g., Promega, Creative Biogene).[15][16]

    • Submit 5-MT for screening at a fixed concentration (e.g., 1 µM) against the kinase panel.

    • The service provider will perform radiometric or fluorescence-based assays to determine the percentage of inhibition for each kinase.

    • Analyze the data to identify any off-target kinases that are significantly inhibited by 5-MT.

Whole-Genome Microarray Analysis
  • Objective: To identify global changes in gene expression in response to 5-MT treatment and uncover potential off-target effects.

  • Methodology:

    • Culture a relevant human cell line (e.g., MCF-7 for estrogenic effects, HaCaT for proliferation) and treat with 5-MT, a comparator compound, or vehicle for 24 hours.

    • Isolate total RNA from the treated cells.

    • Perform quality control checks on the isolated RNA.

    • Synthesize and label cRNA from the total RNA samples.

    • Hybridize the labeled cRNA to a whole-genome microarray chip (e.g., Affymetrix, Illumina).

    • Wash, stain, and scan the microarray chip.

    • Analyze the raw data to identify differentially expressed genes.

    • Perform pathway analysis to determine the biological pathways affected by 5-MT and compare them to the comparator compounds. This can help in identifying unexpected off-target signaling pathways.[17]

Visualizations

Hypothesized Signaling Pathways of this compound

Caption: Hypothesized signaling pathways of this compound.

Experimental Workflow for Specificity Assessment

Specificity_Workflow Start Start: 5-MT Primary_Screening Primary Target Screening Start->Primary_Screening ER_Assay ER Binding Assay Primary_Screening->ER_Assay MEK_Assay MEK1/2 Kinase Assay Primary_Screening->MEK_Assay Glucosidase_Assay α-Glucosidase Assay Primary_Screening->Glucosidase_Assay Secondary_Screening Secondary Specificity Screening ER_Assay->Secondary_Screening MEK_Assay->Secondary_Screening Glucosidase_Assay->Secondary_Screening Kinase_Profiling Broad Kinase Panel Secondary_Screening->Kinase_Profiling Cellular_Assays Cell-Based Assays Secondary_Screening->Cellular_Assays Global_Profiling Global Off-Target Profiling Secondary_Screening->Global_Profiling Data_Analysis Data Analysis & Comparison Kinase_Profiling->Data_Analysis Cellular_Assays->Data_Analysis Microarray Whole-Genome Microarray Global_Profiling->Microarray Microarray->Data_Analysis Specificity_Profile Specificity Profile of 5-MT Data_Analysis->Specificity_Profile

Caption: Experimental workflow for assessing the specificity of this compound.

Conclusion

A comprehensive assessment of a novel compound's specificity is critical for its successful development as a therapeutic agent. For this compound, a systematic approach is necessary to elucidate its primary mechanism of action and to identify any potential off-target effects. By employing a combination of in vitro biochemical assays, broad panel screening, and global gene expression analysis, and by comparing its activity profile to well-characterized drugs, researchers can build a robust understanding of 5-MT's selectivity. The experimental framework and comparative data presented in this guide offer a structured pathway for the thorough and objective evaluation of this promising new chemical entity.

References

Independent Verification of Tracheloside's Properties: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological properties of Tracheloside, a lignan (B3055560) glycoside, with the well-characterized lignan, Arctigenin. This analysis is supported by available experimental data and detailed methodologies to facilitate independent verification.

Due to the limited availability of public data on 5-Methoxytracheloside, this guide will focus on its parent compound, Tracheloside. Lignans as a class of compounds are recognized for their diverse biological activities, including anti-inflammatory and antioxidant effects. This guide aims to provide a clear comparison of Tracheloside with Arctigenin, another prominent lignan, to aid in research and development.

Comparative Analysis of Bioactive Properties

The following table summarizes the key anti-inflammatory and cytotoxic properties of Tracheloside and Arctigenin based on available in vitro studies.

PropertyTrachelosideArctigeninReference Compound
Anti-Inflammatory Activity
Inhibition of NO Production (IC50)Data not available~8.4 µM (in LPS-stimulated RAW 264.7 cells)[1]L-NMMA (positive control)
Inhibition of TNF-α Production (IC50)Inhibits release~19.6 µM (in LPS-activated RAW 264.7 cells)[1]Dexamethasone (positive control)
Inhibition of IL-6 Production (IC50)Inhibits release~29.2 µM (in LPS-activated RAW 264.7 cells)[1]Dexamethasone (positive control)
Antioxidant Activity
DPPH Radical Scavenging (IC50)Data not availableData not availableAscorbic Acid / Trolox
ABTS Radical Scavenging (IC50)Data not availableData not availableAscorbic Acid / Trolox
Cytotoxicity
Anti-proliferative Activity (IC50)Data not availableAs low as 3.27 µM in HCT-116 cells[2]Doxorubicin (positive control)

Signaling Pathways and Mechanisms of Action

Tracheloside has been shown to exert its anti-inflammatory effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for evaluating its therapeutic potential.

Tracheloside's Anti-Inflammatory Signaling Pathway

Tracheloside has been reported to inhibit the IL-17/MAPK signaling pathway.[3] In TNF-α induced MH7A cells (a human rheumatoid arthritis synovial cell line), Tracheloside reduced the production of key inflammatory mediators including COX-2, IL-6, and various matrix metalloproteinases (MMPs).[3] This inhibition is associated with the suppression of JNK and p38 phosphorylation.[3]

Tracheloside_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR MAPK_p MAPK Signaling (JNK, p38) TNFR->MAPK_p NFkB NF-κB TNFR->NFkB Tracheloside Tracheloside Tracheloside->MAPK_p Pro_inflammatory Pro-inflammatory Mediators (COX-2, IL-6, IL-17, MMPs) MAPK_p->Pro_inflammatory NFkB->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation

Tracheloside's inhibitory effect on the MAPK signaling pathway.

Experimental Protocols

To facilitate the independent verification of the properties of Tracheloside and its alternatives, detailed protocols for key in vitro assays are provided below.

In Vitro Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is widely used to screen for the anti-inflammatory potential of compounds.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[4]

2. Compound Treatment and Stimulation:

  • Prepare stock solutions of the test compounds (Tracheloside, Arctigenin) and a positive control (e.g., L-NG-Monomethyl Arginine Citrate) in a suitable solvent (e.g., DMSO).

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and NO production.[4] A set of wells should be left unstimulated as a negative control.

3. Measurement of Nitric Oxide Production:

  • After 24 hours of incubation with LPS, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.[4]

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[4]

  • Incubate the mixture at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

NO_Inhibition_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with Test Compounds incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_abs Measure Absorbance at 540 nm griess_reagent->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate end End calculate->end

Workflow for the in vitro inhibition of nitric oxide production assay.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the free radical scavenging ability of a compound.

1. Preparation of Reagents:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).[3] Store this solution in the dark.

  • Prepare various concentrations of the test compounds (Tracheloside, Arctigenin) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

2. Assay Procedure:

  • In a 96-well plate, add a specific volume of the test compound solutions to the wells.

  • Add an equal volume of the DPPH solution to each well.[3]

  • For the control, mix methanol with the DPPH solution.

  • For the blank, use methanol alone.

3. Incubation and Measurement:

  • Incubate the plate in the dark at room temperature for 30 minutes.[3][5]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[3][5]

4. Calculation:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging activity against the concentration of the test compound.[5]

In Vitro Antioxidant Activity: ABTS Radical Scavenging Assay

This is another common assay to assess antioxidant capacity.

1. Preparation of ABTS Radical Cation (ABTS•+):

  • Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

  • Prepare a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[6][7]

2. Preparation of Working Solution:

  • Dilute the ABTS•+ stock solution with ethanol (B145695) or methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[7][8]

3. Assay Procedure:

  • Prepare various concentrations of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.

  • In a 96-well plate, add a small volume (e.g., 20 µL) of the test compound solutions to the wells.

  • Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each well.[6]

4. Incubation and Measurement:

  • Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes).[7][8]

  • Measure the absorbance at 734 nm.

5. Calculation:

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6]

  • The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve. The IC50 value can also be calculated.

References

A Comparative Guide to the Functional Activities of 5-Methoxytryptophan and Synthetic Analogs in Inflammation and NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory and anti-inflammatory drug discovery, both natural compounds and targeted synthetic molecules present unique advantages. This guide provides a comparative analysis of 5-Methoxytryptophan (5-MTP), an endogenous metabolite, and BAY 11-7082, a well-characterized synthetic inhibitor, in the context of their anti-inflammatory effects, with a particular focus on the nuclear factor-kappa B (NF-κB) signaling pathway.

While the initially specified "5-Methoxytracheloside" is not a widely documented compound, 5-MTP serves as a relevant and well-studied methoxy-containing natural product with potent anti-inflammatory properties. This comparison aims to provide a clear, data-driven overview of their respective performances in key functional assays, offering insights for researchers exploring novel therapeutic strategies for inflammatory diseases.

Data Presentation: Quantitative Comparison of Inhibitory Activities

The following table summarizes the quantitative data on the inhibitory activities of 5-Methoxytryptophan and the synthetic NF-κB inhibitor, BAY 11-7082, in various functional assays. This data is crucial for understanding the potency and mechanisms of action of these compounds.

CompoundTarget Pathway/AssayCell TypeIC50 / Effective ConcentrationReference Compound(s)
5-Methoxytryptophan (Natural) p38 MAPK Activation (LPS-induced)Human Umbilical Vein Endothelial Cells (HUVECs)Significant inhibition at 100 µMSB202190
Pro-inflammatory Cytokine Release (TNF-α, IL-6)MacrophagesSignificant reduction (dose-dependent)Not specified
NF-κB ActivationMacrophagesInhibition noted, quantitative IC50 not specifiedNot specified
BAY 11-7082 (Synthetic) TNF-α-induced IκBα Phosphorylation (NF-κB Pathway)Tumor Cells10 µMNot specified
Ubiquitin-Specific Protease (USP7)Cell-free assay0.19 µMNot specified
Ubiquitin-Specific Protease (USP21)Cell-free assay0.96 µMNot specified
TNF-α-induced Surface Expression of ICAM-1, VCAM-1, E-SelectinHuman Endothelial Cells5-10 µMNot specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for two key functional assays used to characterize the anti-inflammatory properties of the compared compounds.

NF-κB Luciferase Reporter Assay

This assay is designed to quantify the transcriptional activity of NF-κB in response to a stimulus and to assess the inhibitory effects of compounds like 5-MTP and BAY 11-7082.

a. Cell Culture and Transfection:

  • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Cells are seeded in a 96-well plate at a density of 4 x 10^4 cells/well.

  • Cells are co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.

  • The cells are incubated for 24 hours to allow for plasmid expression.

b. Compound Treatment and NF-κB Activation:

  • After transfection, the medium is replaced with fresh, serum-free medium containing serial dilutions of the test compound (5-MTP or BAY 11-7082) or vehicle (DMSO).

  • The cells are pre-incubated with the compound for 1 hour.

  • NF-κB activation is induced by adding TNF-α (final concentration of 20 ng/mL) to the wells.

  • The plate is incubated for 6-8 hours at 37°C.

c. Luciferase Activity Measurement:

  • The cells are lysed using a passive lysis buffer.

  • The firefly and Renilla luciferase activities are measured sequentially in a luminometer.

  • The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

LPS-Induced Cytokine Release Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).

a. Cell Culture:

  • RAW 264.7 macrophage cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Cells are seeded in a 24-well plate at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

b. Compound Treatment and Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound (5-MTP or BAY 11-7082) or vehicle.

  • The cells are pre-incubated for 1-2 hours.

  • Inflammation is induced by adding LPS (final concentration of 1 µg/mL) to the wells.

  • The plate is incubated for 24 hours at 37°C.

c. Cytokine Quantification:

  • The cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are provided to clearly illustrate the complex biological pathways and experimental procedures discussed.

G Simplified signaling pathway of 5-MTP. cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates MTP 5-Methoxytryptophan MTP->p38_MAPK Inhibits MTP->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Simplified signaling pathway of 5-MTP.

G Experimental workflow for the NF-κB assay. start Start seed_cells Seed HEK293 cells in 96-well plate start->seed_cells transfect Co-transfect with NF-κB-luciferase and Renilla-luciferase plasmids seed_cells->transfect incubate1 Incubate for 24h transfect->incubate1 add_compound Add test compound (5-MTP or BAY 11-7082) incubate1->add_compound pre_incubate Pre-incubate for 1h add_compound->pre_incubate stimulate Stimulate with TNF-α pre_incubate->stimulate incubate2 Incubate for 6-8h stimulate->incubate2 lyse Lyse cells incubate2->lyse measure Measure Firefly & Renilla luminescence lyse->measure analyze Analyze data: (Firefly / Renilla ratio) measure->analyze end End analyze->end

Caption: Experimental workflow for the NF-κB assay.

Safety Operating Guide

Navigating the Disposal of 5-Methoxytracheloside: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

A structured approach to waste disposal is critical. The following table summarizes the essential safety and logistical considerations for handling 5-Methoxytracheloside waste.

ParameterGuidelineSource(s)
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. For potential dust or aerosol generation, respiratory protection may be necessary.[1][2][3][4]
Waste Classification Treat as hazardous chemical waste unless confirmed otherwise by your institution's EHS department.[5][5]
Disposal Method DO NOT dispose of in regular trash or down the drain.[5][6] All hazardous wastes must be disposed of through your institution's designated hazardous waste collection program.[5][5][6]
Container Requirements Use a chemically compatible container with a secure, leak-proof lid.[7] The original container is often a suitable choice if it is in good condition.[7][7]
Labeling Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., Toxic, Irritant).[8]
Storage Location Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8][7][8]
Spill Management In case of a spill, evacuate the area if necessary. Use appropriate PPE and absorbent materials to clean the spill. Dispose of spill cleanup materials as hazardous waste.[5][5]

Detailed Disposal Protocol for this compound

The following step-by-step procedure outlines the process for the safe disposal of this compound from the point of generation to its final collection.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific hazard data for this compound, a cautious approach is necessary. Assume the compound is hazardous.

  • Review Available Information: Check for any available Safety Data Sheet (SDS) or internal institutional data. If none exists, treat the chemical with a high degree of caution.

  • Don Appropriate PPE: Before handling the chemical for disposal, ensure you are wearing the correct PPE to prevent exposure.

    • Eye and Face Protection: Chemical splash goggles are essential. A face shield provides additional protection.[1][2]

    • Skin Protection: A lab coat and long pants should be worn. Select chemical-resistant gloves; disposable nitrile gloves offer good short-term protection against a range of chemicals.[1][4]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, use an appropriate respirator. Consult with your EHS department for respirator selection and fit-testing.[3][4]

Step 2: Waste Segregation

Proper segregation is a cornerstone of safe laboratory waste management to prevent dangerous chemical reactions.[7]

  • Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Physical Separation: Keep the this compound waste container physically separate from incompatible chemicals, such as strong acids, bases, or oxidizers.[7]

Step 3: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety and regulatory compliance.

  • Choose a Compatible Container: The container must be made of a material that will not react with or be degraded by this compound. It must also have a tightly sealing lid.[7]

  • Properly Label the Container: As soon as the first amount of waste is added, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste."[8]

    • The full chemical name: "this compound."

    • An indication of the hazards (e.g., toxic, irritant).[8]

    • The date when waste was first added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated and controlled area pending collection.

  • Designate an SAA: The SAA must be at or near the point where the waste is generated and under the control of laboratory personnel.[7][8]

  • Secure Storage: Keep the waste container closed at all times except when adding waste.[7]

  • Secondary Containment: It is good practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]

  • Regular Inspection: Periodically inspect the SAA to check for any leaks or container degradation.[7]

Step 5: Arranging for Disposal

The final step is to ensure the waste is collected and managed by authorized personnel.

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup from your EHS or equivalent department.[5]

  • Documentation: Complete any required waste disposal forms or logs as mandated by your institution.

  • Prohibited Actions:

    • Never dispose of this compound down the sink or in the regular trash.[5][6]

    • Do not transport hazardous waste across public areas yourself. Await collection by trained EHS staff or a licensed contractor.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazard Step 1: Assess Hazard (Assume Hazardous) start->assess_hazard select_ppe Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazard->select_ppe segregate_waste Step 2: Segregate Waste (Dedicated Container) select_ppe->segregate_waste container_prep Step 3: Prepare Container (Chemically Compatible, Secure Lid) segregate_waste->container_prep label_container Label Container ('Hazardous Waste', Chemical Name, Hazards) container_prep->label_container store_saa Step 4: Store in SAA (At/Near Point of Generation, Closed Lid) label_container->store_saa request_pickup Step 5: Arrange Disposal (Contact EHS for Pickup) store_saa->request_pickup end End: Waste Collected by Authorized Personnel request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Methoxytracheloside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methoxytracheloside was not publicly available at the time of this writing. The following guidance is based on best practices for handling potentially hazardous, novel chemical compounds in a laboratory setting and is informed by safety protocols for similar chemical structures. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Handling solid compound (weighing, preparing solutions) Primary: Nitrile gloves (double-gloving recommended), disposable gown, safety glasses with side shields or chemical splash goggles. Secondary: A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of aerosolization or if working outside of a certified chemical fume hood.
Working with solutions Primary: Nitrile gloves, disposable gown, safety glasses with side shields or chemical splash goggles. Secondary: Face shield if there is a significant splash hazard.
Cleaning and Decontamination Primary: Chemical-resistant gloves (e.g., thicker nitrile or neoprene), disposable gown, chemical splash goggles.
Waste Disposal Primary: Chemical-resistant gloves, disposable gown, safety glasses.

Key Considerations for PPE:

  • Gloves: Always wear appropriate chemical-resistant gloves. Double-gloving is a recommended practice, with one pair tucked under the gown cuff and the second pair over the cuff. Gloves should be changed immediately if they become contaminated.

  • Gowns: Use disposable, long-sleeved gowns with knit cuffs.

  • Eye and Face Protection: Safety glasses should be the minimum requirement. Chemical splash goggles or a face shield should be worn whenever there is a risk of splashing.

  • Respiratory Protection: All work with solid this compound that could generate dust should be conducted in a certified chemical fume hood or a biological safety cabinet. If a fume hood is not available, a NIOSH-approved respirator is mandatory.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.

  • Ventilation: Ensure adequate ventilation in the work area.

  • Spill Kit: A spill kit containing appropriate absorbent materials, decontamination solutions, and waste disposal bags must be readily available.

2. Handling the Compound:

  • Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Weighing: Weigh the solid compound in a fume hood or a balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

3. Decontamination:

  • Work Surfaces: All surfaces and equipment should be decontaminated after use. A suitable decontamination solution should be identified based on the chemical properties of this compound. In the absence of specific data, a solution of detergent and water, followed by a rinse with an appropriate solvent (e.g., ethanol), is a general starting point.

  • Equipment: Glassware and other equipment should be thoroughly cleaned and decontaminated before being removed from the designated work area.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is essential to protect personnel and the environment.

Waste Segregation and Collection:

  • Hazardous Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, should be treated as hazardous waste.

  • Containers: Use clearly labeled, sealed, and leak-proof containers for waste collection. The containers should be compatible with the chemical waste.

Disposal Procedure:

  • Collect Waste: Place all contaminated solid waste (e.g., gloves, gowns, absorbent pads) in a designated, labeled hazardous waste bag or container.

  • Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound A Preparation - Designate work area - Verify fume hood function - Assemble PPE and spill kit B Handling - Weigh solid in fume hood - Prepare solutions - Perform experiment A->B Proceed when ready C Decontamination - Clean work surfaces - Decontaminate equipment B->C Upon completion of work D Waste Segregation - Separate solid and liquid waste - Use labeled, sealed containers C->D After decontamination E Waste Disposal - Store in designated area - Contact EHS for pickup D->E For final disposal

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